molecular formula C7H8BrNO B1269708 2-Bromo-5-methoxyaniline CAS No. 59557-92-5

2-Bromo-5-methoxyaniline

Cat. No.: B1269708
CAS No.: 59557-92-5
M. Wt: 202.05 g/mol
InChI Key: PRQDMSJEMCRFMI-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxyaniline is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQDMSJEMCRFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355171
Record name 2-bromo-5-methoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59557-92-5
Record name 2-Bromo-5-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59557-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-5-methoxyaniline
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URL https://comptox.epa.gov/dashboard/DTXSID30355171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-5-methoxyaniline (CAS No. 59557-92-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-5-methoxyaniline, a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document outlines its chemical properties, synthesis, key reactions, and safety information, adhering to the highest standards of technical accuracy for a scientific audience.

Chemical and Physical Properties

This compound, also known as 2-bromo-5-methoxybenzenamine or 6-bromo-m-anisidine, is an aromatic amine with the CAS number 59557-92-5.[1][2][3] Its chemical structure features a bromine atom and a methoxy (B1213986) group on the aniline (B41778) ring, making it a versatile intermediate for various chemical transformations.[4] The compound typically appears as a solid and is stable under normal storage conditions.[4][5]

A summary of its key quantitative properties is presented in the table below:

PropertyValueSource(s)
CAS Number 59557-92-5[1][2][3]
Molecular Formula C₇H₈BrNO[4][6]
Molecular Weight 202.05 g/mol [6][7]
Appearance Solid[5]
Melting Point Not specified
Boiling Point Not specified
Solubility Slightly soluble in water; more soluble in organic solvents like ethanol (B145695), acetone, and dimethylformamide.[8]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of a substituted aniline precursor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Bromination

Materials:

  • 3-Methoxyaniline (m-anisidine)

  • N-Bromosuccinimide (NBS)

  • An appropriate solvent (e.g., a mixture of ethanol and water)

  • Iron powder

  • Ammonium (B1175870) chloride

  • Ether or other suitable extraction solvent

  • Magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material, such as 4-bromo-3-nitroanisole, in a solvent mixture of ethanol and water.

  • Reduction: To this solution, add iron powder and ammonium chloride. The reaction mixture is then heated to reflux for a specified period, typically a few hours, to reduce the nitro group to an amine.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic product is extracted using a suitable solvent like ether. The combined organic extracts are then washed with brine and dried over an anhydrous salt such as magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield this compound.

Note: The regioselectivity of the bromination can be influenced by the reaction conditions and the specific brominating agent used. Industrial manufacturing may utilize agents like N-bromosuccinimide (NBS) under controlled acidic or catalytic conditions to ensure the desired substitution pattern.[8]

Key Applications and Experimental Protocols

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of a variety of complex organic molecules. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various organoboron compounds to introduce new aryl or vinyl substituents.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Water (for biphasic systems)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound, the boronic acid derivative (typically 1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition: Add the degassed solvent system. For many Suzuki couplings, a mixture of an organic solvent and water is used.

  • Reaction: The mixture is heated with vigorous stirring for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

dot

Suzuki_Coupling_Workflow reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Base inert_atm Establish Inert Atmosphere (N2/Ar) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the synthesis of more complex aniline derivatives from this compound.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOtBu, K₂CO₃)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, the phosphine ligand, the base, this compound, and the amine.

  • Solvent Addition: The anhydrous solvent is added via syringe.

  • Reaction: The reaction mixture is heated, typically between 80-110 °C, and stirred for the required time, which can range from a few hours to overnight. Reaction progress is monitored by an appropriate analytical technique.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the crude product is typically filtered through a pad of celite to remove palladium residues. The filtrate is then concentrated, and the product is purified by column chromatography or recrystallization.[9]

dot

Buchwald_Hartwig_Workflow setup Combine under Inert Gas: - this compound - Amine - Pd Precatalyst & Ligand - Base solvent Add Anhydrous Solvent setup->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction filtration Filter to Remove Catalyst reaction->filtration purification Purify by Chromatography or Recrystallization filtration->purification product Arylamine Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Applications in Drug Discovery and Materials Science

Intermediate in the Synthesis of EGFR Inhibitors

This compound is a precursor for various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[10] The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in several cancers.[11][12] Small molecule inhibitors of EGFR are a cornerstone of targeted cancer therapy.

The aniline moiety of this compound can be further functionalized to create compounds that bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.

dot

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor EGFR Inhibitor (derived from This compound) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Role in OLED Materials

Aromatic amines are fundamental components of Organic Light-Emitting Diodes (OLEDs), often serving as hole-transporting or emissive materials. The tunable electronic properties of derivatives of this compound, achieved through cross-coupling reactions, make it a valuable building block for creating novel materials for advanced display technologies.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[13]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[6][13] Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2]

  • Handling: Use only in a well-ventilated area or a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14] Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.[13]

  • First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes.[14] If inhaled, move to fresh air.[13] If swallowed, rinse mouth with water and seek immediate medical attention.[13][14]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

References

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxyaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom ortho to the amino group and a methoxy (B1213986) group meta to the amino group, imparts specific reactivity that makes it a valuable intermediate in the preparation of a wide range of compounds, particularly in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in the development of biologically active molecules.

Core Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
CAS Number 59557-92-5
Appearance White to light yellow or brown solid/crystalline powder[1]
Melting Point 189-190 °C[2]
Boiling Point 280.1 ± 20.0 °C at 760 mmHg
Density 1.5 ± 0.1 g/cm³
Solubility Sparingly soluble in water; soluble in ethanol, acetone, and dimethylformamide.[1]
pKa 2.11 ± 0.10 (Predicted)

Synthesis and Purification

Experimental Protocol: Synthesis of Urolithin M7 from 2-Bromo-5-methoxybenzoic Acid

While a direct synthesis protocol for this compound was not extensively detailed in the searched literature, a highly relevant procedure for the synthesis of a urolithin derivative from the closely related 2-bromo-5-methoxybenzoic acid via an Ullmann condensation is provided below. This reaction highlights a key synthetic application of the bromo-methoxy-phenyl scaffold.

Reaction: Ullmann Condensation for the Synthesis of 3-Methoxy-urolithin (a Urolithin M7 precursor)

Materials:

Procedure:

  • In a reaction flask, dissolve 2-bromo-5-methoxybenzoic acid (1.0 eq) and resorcinol (1.2 eq) in DMF.

  • Add sodium hydroxide (2.5 eq) to the mixture and stir until a homogenous solution is formed.

  • Add copper(I) iodide (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with concentrated HCl to a pH of approximately 2, which will precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 3-methoxy-urolithin.

G cluster_synthesis Synthesis of 3-Methoxy-urolithin Start 2-Bromo-5-methoxybenzoic Acid + Resorcinol in DMF Base_Addition Add NaOH Start->Base_Addition Catalyst_Addition Add CuI Base_Addition->Catalyst_Addition Heating Heat to 120-140 °C Catalyst_Addition->Heating Reaction Ullmann Condensation Heating->Reaction Workup Quench with water, Acidify with HCl Reaction->Workup Isolation Filter and Dry Workup->Isolation Purification Recrystallization Isolation->Purification Product Pure 3-Methoxy-urolithin Purification->Product

Synthesis and Purification Workflow

Chemical Reactivity and Key Transformations

This compound is a valuable substrate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The presence of the bromine atom allows for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reagents Ar-B(OH)2 Pd Catalyst, Base Start->Suzuki_Reagents C-C bond formation Buchwald_Reagents R2NH Pd Catalyst, Base Start->Buchwald_Reagents C-N bond formation Suzuki_Product Aryl-substituted 5-methoxyaniline Suzuki_Reagents->Suzuki_Product Buchwald_Product N-substituted 2-amino-5-methoxyaniline Buchwald_Reagents->Buchwald_Product

Key Cross-Coupling Reactions
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of aryl bromides, applicable to this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like XPhos, 1-5 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.

  • Add this compound and the amine to the tube.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery and Materials Science

This compound is a key intermediate in the synthesis of various biologically active compounds and functional materials.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of this compound are utilized in the synthesis of EGFR inhibitors, a class of targeted cancer therapeutics. The aniline (B41778) moiety can be elaborated to interact with the hinge region of the EGFR kinase domain, while the bromo- and methoxy-substituted phenyl ring can be modified to occupy the hydrophobic pocket.

cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition by Derivatives Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Adaptors Grb2/Shc/SOS EGFR->Adaptors PI3K_Cascade PI3K -> Akt -> mTOR EGFR->PI3K_Cascade PLC_Cascade PLCγ -> IP3 + DAG EGFR->PLC_Cascade Ras Ras Activation Adaptors->Ras MAPK_Cascade Raf -> MEK -> ERK Ras->MAPK_Cascade Transcription Gene Transcription (Proliferation, Survival) MAPK_Cascade->Transcription PI3K_Cascade->Transcription PLC_Cascade->Transcription Inhibitor This compound Derivative Inhibitor->EGFR Blocks ATP Binding Site

EGFR Signaling and Inhibition
Urolithin Derivatives

Urolithins are metabolites produced by the gut microbiota from ellagitannins and have shown various biological activities, including anti-inflammatory and anti-cancer effects. Synthetic routes to urolithin derivatives often employ building blocks structurally related to this compound.

cluster_pathway Urolithin A Signaling Urolithin_A Urolithin A Mitophagy ↑ Mitophagy (PINK1/Parkin) Urolithin_A->Mitophagy Antioxidant ↑ Antioxidant Response (Nrf2) Urolithin_A->Antioxidant Anti_inflammatory ↓ Inflammation (NF-κB) Urolithin_A->Anti_inflammatory Cellular_Health Improved Cellular Health & Function Mitophagy->Cellular_Health Antioxidant->Cellular_Health Anti_inflammatory->Cellular_Health

Urolithin A Signaling Pathways
Melatonergic Ligands

This compound has been explicitly used in the synthesis of N-(anilinoethyl)amide melatonergic ligands.[3] These compounds target melatonin (B1676174) receptors (MT1 and MT2), which are involved in regulating circadian rhythms and have therapeutic potential for sleep disorders and depression.

cluster_pathway Melatonergic Receptor Signaling Melatonin_Ligand Melatonergic Ligand MT1_Receptor MT1 Receptor Melatonin_Ligand->MT1_Receptor MT2_Receptor MT2 Receptor Melatonin_Ligand->MT2_Receptor Gi_Protein Gi Protein Activation MT1_Receptor->Gi_Protein MT2_Receptor->Gi_Protein Adenylyl_Cyclase ↓ Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Physiological_Effects Circadian Rhythm Regulation Sleep Promotion cAMP->Physiological_Effects

Melatonergic Receptor Signaling

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and advanced materials. Its well-defined chemical and physical properties, coupled with its reactivity in key cross-coupling reactions, make it an important tool for medicinal and synthetic chemists. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with this compound, facilitating its effective use in the development of novel and impactful molecules.

References

An In-Depth Technical Guide to 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties, synthesis, and handling of 2-Bromo-5-methoxyaniline, a key intermediate in the synthesis of various biologically active compounds and advanced materials.

Core Chemical Properties

This compound is an organic halogenated aromatic amine.[1] Its structure, featuring a bromine atom and a methoxy (B1213986) group on an aniline (B41778) ring, makes it a versatile building block in organic synthesis.[1][2] It typically appears as a white to light yellow or brown crystalline solid.[1][3] While only slightly soluble in water, it shows greater solubility in organic solvents such as ethanol (B145695), acetone, and dimethylformamide.[1]

Data Summary

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 202.05 g/mol [4][5][6][7]
Molecular Formula C₇H₈BrNO[2][4][5][6][7][8]
CAS Number 59557-92-5[4][5][7][8][9]
Monoisotopic Mass 200.97893 Da[1][4]
Appearance White to off-white solid[1]
Topological Polar Surface Area 35.2 Ų[1]
Complexity 110[1]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[1]
XLogP3 1.9[4]

Molecular Weight Calculation Workflow

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The diagram below illustrates the logical workflow for calculating the molecular weight of this compound based on its molecular formula.

MolecularWeightCalculation cluster_elements Atomic Weight Contribution formula Molecular Formula C₇H₈BrNO C Carbon (C) 7 x 12.011 H Hydrogen (H) 8 x 1.008 Br Bromine (Br) 1 x 79.904 N Nitrogen (N) 1 x 14.007 O Oxygen (O) 1 x 15.999 sum_node Summation Σ (Atoms x Atomic Weight) C->sum_node H->sum_node Br->sum_node N->sum_node O->sum_node result Total Molecular Weight 202.05 g/mol sum_node->result

Calculation of this compound Molecular Weight.

Experimental Protocols

This section details a representative synthesis protocol and essential safety and handling procedures for this compound.

A. Synthesis from 4-Bromo-3-nitroanisole[9]

This protocol describes the reduction of a nitro group to an amine.

Materials:

  • 4-Bromo-3-nitroanisole

  • Ethanol (EtOH)

  • Water (H₂O)

  • Iron (Fe) powder

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Ether or Ethyl Acetate

  • Magnesium sulfate (B86663) (MgSO₄)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Dissolve 4-Bromo-3-nitroanisole (1.0 eq.) in a solvent mixture of ethanol and water.

  • Add iron powder (5.0 eq.) and ammonium chloride (4.0 eq.) to the solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • After the reaction is complete, extract the organic phase with ether (4 x 100 mL).

  • Combine the organic phases and dry with magnesium sulfate.

  • Remove the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography.

B. Safety and Handling

Due to its hazard profile, proper safety precautions are mandatory when handling this compound.

  • Hazard Identification: The compound is harmful if swallowed, inhaled, or in contact with skin.[4][10] It causes skin and serious eye irritation.[4]

  • Engineering Controls: Work should be conducted in a chemical fume hood to ensure adequate ventilation.[10]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves.[10]

    • Eye Protection: Safety goggles or a face shield are required.[10][11]

    • Clothing: A laboratory coat or other protective clothing must be worn.[10]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][11]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes.[10][11]

    • Inhalation: Move the individual to fresh air.[10][11]

    • Ingestion: Wash out the mouth with water and seek immediate medical attention.[10]

  • Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[1] Refrigerated storage is recommended.[10]

Applications in Research and Development

This compound is a valuable intermediate primarily utilized in the pharmaceutical and advanced materials sectors.

  • Pharmaceutical Synthesis: It serves as a crucial building block in the preparation of various Active Pharmaceutical Ingredients (APIs).[3] Notable applications include its use in the synthesis of epidermal growth factor receptor (EGFR) inhibitors, urolithin derivatives, and melatonergic ligands.[3][9]

  • OLED Materials: In materials science, it is an important intermediate for creating organic electroluminescent devices (OLEDs).[3][9]

The reactivity of its functional groups allows for its participation in various synthetic transformations, particularly cross-coupling reactions, which are fundamental in the development of novel compounds.[1]

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2-Bromo-5-methoxyaniline, an important intermediate in the pharmaceutical and fine chemical industries.[1][2] The document outlines key experimental protocols, presents quantitative data for comparative analysis, and includes workflow diagrams to illustrate the reaction processes.

Introduction

This compound (CAS No: 59557-92-5) is a halogenated aromatic amine featuring a bromine atom at the ortho-position to the amino group and a methoxy (B1213986) group at the meta-position.[1] This substitution pattern makes it a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. This guide explores the most common and effective methods for its preparation, providing detailed procedural information and comparative data to aid researchers in selecting the optimal synthesis strategy.

Primary Synthetic Pathways

Two principal routes for the synthesis of this compound dominate the literature: the reduction of a nitrated precursor and the direct bromination of an aniline (B41778) derivative. A third, less detailed, pathway involving the bromination of 5-methoxy-o-phenylenediamine is also reported.[1]

Pathway 1: Reduction of 4-Bromo-3-nitroanisole

This two-step pathway begins with the nitration and subsequent bromination of anisole (B1667542) to form 4-bromo-3-nitroanisole, which is then reduced to the target compound. The reduction of the nitro group is a high-yielding and reliable method for producing this compound.[3]

Experimental Protocol:

A solution of 4-Bromo-3-nitroanisole (1.71 g, 7.2 mmol) is prepared in a mixture of ethanol (B145695) (7 mL) and water (5 mL). To this solution, iron powder (2.00 g, 35.7 mmol) and ammonium (B1175870) chloride (1.53 g, 28.6 mmol) are added. The reaction mixture is then heated to reflux for a period of 2 hours. Upon completion, the organic phase is extracted with ether (4 x 100 mL). The combined organic layers are then processed to isolate the final product.[3]

Quantitative Data:

ParameterValue
Starting Material4-Bromo-3-nitroanisole
Key ReagentsIron powder, Ammonium chloride
SolventEthanol, Water
Reaction Time2 hours
Reaction TemperatureReflux
Yield95%

Reaction Workflow:

A 4-Bromo-3-nitroanisole B Fe, NH4Cl Ethanol/Water A->B Reduction C Reflux, 2h B->C Reaction Conditions D This compound C->D Product

Caption: Reduction of 4-Bromo-3-nitroanisole to this compound.

Pathway 2: Bromination of 3-Methoxyaniline (m-Anisidine)

The direct bromination of 3-methoxyaniline is a more direct synthetic route. However, this pathway is often complicated by a lack of regioselectivity, leading to the formation of multiple isomers and a lower yield of the desired this compound. The amino and methoxy groups are both ortho-, para-directing, which can lead to substitution at various positions on the aromatic ring.

Experimental Protocol:

3-Methoxyaniline (5.00 g, 40.6 mmol) is dissolved in chloroform (B151607) (40 mL), and the solution is cooled to 5°C. N-bromosuccinimide (NBS) (7.23 g, 40.6 mmol) is then added in portions over 1 hour. The reaction is stirred in an ice bath at 5-10°C for 4 hours, followed by stirring at room temperature overnight. The reaction mixture is then washed with 2M sodium hydroxide (B78521) solution and water. The crude product is purified by silica (B1680970) gel column chromatography.[4]

Quantitative Data:

ParameterValue
Starting Material3-Methoxyaniline
Key ReagentsN-bromosuccinimide (NBS)
SolventChloroform
Reaction Time~20 hours
Reaction Temperature5-10°C then Room Temperature
Yield of this compound10%
Byproducts4-Bromo-3-methoxyaniline (10% yield), 2,4-Dibromo-5-methoxyaniline (B1590041) (23% yield)

Reaction and Separation Workflow:

cluster_0 Bromination Reaction cluster_1 Purification A 3-Methoxyaniline B NBS, Chloroform 5-10°C to RT A->B Bromination C Mixture of Isomers B->C D Silica Gel Column Chromatography C->D E This compound (10%) D->E F 4-Bromo-3-methoxyaniline (10%) D->F G 2,4-Dibromo-5-methoxyaniline (23%) D->G

Caption: Bromination of 3-Methoxyaniline and subsequent product separation.

Other Reported Synthetic Pathways

While less detailed in the available literature, two other potential synthetic routes for this compound have been reported:

  • Selective methylation of 2-bromo-1,4-diaminobenzene: This pathway is also cited as a method for the synthesis of the target compound, but detailed protocols are not provided in the reviewed literature.[1]

Further research would be required to establish viable experimental protocols and assess the efficacy of these alternative pathways.

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The reduction of 4-Bromo-3-nitroanisole offers a high-yield and reliable method, making it a preferred choice for applications where yield and purity are critical. In contrast, the direct bromination of 3-methoxyaniline, while more atom-economical in principle, suffers from poor regioselectivity, resulting in a complex mixture of products and a low yield of the desired compound. This necessitates extensive purification, which may not be suitable for large-scale production. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the desired scale of production, the availability of starting materials, and the importance of maximizing yield and purity. Further investigation into improving the regioselectivity of the direct bromination of 3-methoxyaniline could present a valuable area for future research.

References

physical properties of 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , an important intermediate in the pharmaceutical, agrochemical, and dye industries.[1] This document outlines its key physical data, details the experimental methodologies for their determination, and presents logical and experimental workflows through specialized diagrams.

Core Physical and Chemical Properties

This compound, with the CAS Number 59557-92-5, is an aromatic amine distinguished by a bromine atom at the 2-position and a methoxy (B1213986) group at the 5-position of the aniline (B41778) ring.[1] This substitution pattern makes it a versatile reagent in organic synthesis.[1]

Data Presentation

The quantitative are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₈BrNO[2][3][4]
Molecular Weight 202.05 g/mol [2][4]
CAS Number 59557-92-5[2]
Appearance White to light yellow or brown solid/liquid mixture[3]
Melting Point 55 - 56 °CMaksons Fine Chem
Boiling Point 98 - 100 °C at 25 mmHg; ~280 °C at 760 mmHgMaksons Fine Chem, Chemsrc
Density Approximately 1.5 g/cm³Chemsrc
Solubility Slightly soluble in water; Soluble in ethanol, acetone, and dimethylformamide.[3]

Experimental Protocols

Detailed methodologies for determining the key are outlined below. These are standard procedures in organic chemistry for compound characterization.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[5] The capillary method is a standard and widely accepted technique for its determination.[6][7]

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[6] This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block or an oil bath, and a high-accuracy thermometer or a digital temperature sensor.[5][6]

  • Measurement: The sample is heated at a slow, controlled rate, typically around 1-2 °C per minute, as it approaches the expected melting point.[5]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). This range is reported as the melting point.[5] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[5]

Boiling Point Determination (Thiele Tube Method)

For liquid compounds, the boiling point is a key physical constant. A common and efficient method for determining the boiling point of a small sample is using a Thiele tube.[8]

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (like paraffin (B1166041) oil), ensuring the sample is immersed in the oil.[9]

  • Measurement: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil via convection currents.[9] Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.

  • Data Recording: The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][10] This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[9]

Spectroscopic Analysis

While specific spectral data for this compound is not widely available in public databases, the following standard techniques would be employed for its structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired by dissolving the compound in a deuterated solvent (e.g., CDCl₃) and placing it in a high-field NMR spectrometer. The resulting spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the compound's structure.

  • Infrared (IR) Spectroscopy: An IR spectrum would be obtained by placing a small amount of the sample (as a thin film or in a KBr pellet) in the path of an infrared beam. The absorption bands would indicate the presence of specific functional groups, such as N-H stretches for the amine and C-O stretches for the methoxy group.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, and the characteristic isotopic pattern of bromine would be evident. PubChem indicates that a GC-MS spectrum is available from John Wiley & Sons, Inc.[2]

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of this compound's properties and synthesis.

physical_properties cluster_main Physical Properties of this compound cluster_states Physical State & Appearance cluster_physicochemical Physicochemical Data This compound This compound Appearance Appearance This compound->Appearance is a Molecular Weight Molecular Weight This compound->Molecular Weight has Density Density This compound->Density has Solubility Solubility This compound->Solubility exhibits Melting Point Melting Point Appearance->Melting Point melts at Boiling Point Boiling Point Melting Point->Boiling Point boils at

Caption: Key .

melting_point_workflow cluster_workflow Experimental Workflow: Melting Point Determination prep 1. Sample Preparation (Grind to fine powder) pack 2. Pack Capillary Tube prep->pack setup 3. Place in Apparatus pack->setup heat 4. Heat Slowly (1-2 °C/min) setup->heat observe 5. Observe Melting heat->observe record 6. Record Temperature Range observe->record

Caption: Workflow for determining melting point via the capillary method.

synthesis_pathway cluster_synthesis Synthesis of this compound start 4-Bromo-3-nitroanisole reaction Reduction (Reflux, 2h) start->reaction reagents Fe, NH₄Cl Ethanol/Water reagents->reaction product This compound reaction->product

Caption: Synthesis of this compound from 4-Bromo-3-nitroanisole.[11]

References

Technical Guide: Solubility Profile of 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-Bromo-5-methoxyaniline, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield quantitative solubility data for this compound. The information presented herein is based on qualitative descriptions. The experimental protocols provided are generalized methods applicable to the determination of solubility for organic compounds of this nature.

Core Data: Solubility of this compound

The solubility of this compound has been qualitatively described in several sources. This information is summarized in the table below.

SolventSolubility DescriptionCitation
WaterSlightly soluble, Sparingly soluble[1]
EthanolReadily soluble[1]
AcetoneReadily soluble[1]
Dimethylformamide (DMF)Readily soluble[1]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound. These are standard laboratory procedures that can be adapted for this specific compound.

Qualitative Solubility Testing

This protocol provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • Deionized Water

  • Ethanol (95% or absolute)

  • Acetone

  • Dimethylformamide (DMF)

  • 5% Hydrochloric Acid (HCl)

  • 5% Sodium Hydroxide (NaOH)

  • Test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 25 mg of this compound to a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent (Water, Ethanol, Acetone, DMF, 5% HCl, 5% NaOH) in a dropwise manner while agitating the mixture.

  • After the addition of the solvent, vortex the test tube for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • Record the compound as "soluble," "partially soluble," or "insoluble" in each solvent at room temperature.

Quantitative Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound

  • Selected solvent (e.g., Ethanol)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve.

  • Add an excess amount of this compound to a sealed flask containing a known volume of the solvent. The excess solid should be clearly visible.

  • Place the flask in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

  • Shake the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted solution using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

  • Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of an organic compound like this compound.

experimental_workflow Experimental Workflow for Solubility Determination of this compound cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Shake-Flask Method) start Start: Weigh this compound add_solvents Add Solvents (Water, Ethanol, Acetone, etc.) start->add_solvents vortex Vortex for 60 seconds add_solvents->vortex observe_qualitative Visual Observation vortex->observe_qualitative record_qualitative Record: Soluble, Partially Soluble, or Insoluble observe_qualitative->record_qualitative weigh_excess Add excess compound to solvent record_qualitative->weigh_excess Proceed to Quantitative Analysis shake Equilibrate in temperature-controlled shaker (24-48h) weigh_excess->shake filter_sample Filter supernatant shake->filter_sample analyze Analyze concentration (HPLC/UV-Vis) filter_sample->analyze calculate Calculate solubility (e.g., mg/mL) analyze->calculate end_point calculate->end_point start_point start_point->start

Caption: Workflow for solubility testing of this compound.

References

Spectroscopic Profile of 2-Bromo-5-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the organic compound 2-Bromo-5-methoxyaniline (CAS No. 59557-92-5).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document details predicted and characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

Compound Overview

This compound is a halogenated aromatic amine with the molecular formula C₇H₈BrNO.[1][2][3] It serves as a key intermediate in the synthesis of various biologically active molecules. Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation.

Predicted and Representative Spectral Data

Due to the limited availability of published experimental spectra, the following data is a combination of predicted values and characteristic spectral features expected for a molecule with this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30d1HAr-H
~6.85d1HAr-H
~6.60dd1HAr-H
~4.50 (broad s)s2H-NH₂
3.78s3H-OCH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~159.0Ar-C-O
~148.0Ar-C-N
~132.0Ar-C-H
~118.0Ar-C-H
~115.0Ar-C-H
~100.0Ar-C-Br
~55.0-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, DoubletN-H stretch (primary amine)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-OCH₃)
1620-1580StrongN-H bend (scissoring)
1500-1400StrongAromatic C=C stretch
1250-1200StrongAryl-O stretch (asymmetric)
1050-1000MediumAryl-O stretch (symmetric)
700-500StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular weight of approximately 202.05 g/mol , the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

Table 4: Expected Mass Spectrometry Fragmentation

m/zIonNotes
201/203[M]⁺Molecular ion peak with characteristic bromine isotopic pattern
186/188[M-CH₃]⁺Loss of a methyl group
172/174[M-NH₂]⁺Loss of the amino group
122[M-Br]⁺Loss of the bromine atom
94[M-Br-CO]⁺Subsequent loss of carbon monoxide

Experimental Protocols

The following are general protocols for the acquisition of spectral data for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind a small amount of this compound with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment prior to running the sample.

Mass Spectrometry
  • Sample Introduction : Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization : Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Analysis : Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Logical workflow for the spectroscopic analysis of an organic compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2-Bromo-5-methoxyaniline (CAS No. 59557-92-5), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are its potential to cause skin and eye irritation, respiratory irritation, and harm if swallowed, inhaled, or in contact with skin.[1][2]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation[2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValue
Molecular Formula C₇H₈BrNO[1][4]
Molecular Weight 202.05 g/mol [2]
Appearance White to off-white or brown solid/liquid[5]
Melting Point 189-190°C[1]
Boiling Point 280.1 ± 20.0 °C at 760 mmHg[1]
Flash Point 123.2 ± 21.8 °C[1]
Density 1.5 ± 0.1 g/cm³[1]
Solubility Sparingly soluble in water; soluble in common organic solvents.[5]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.

Engineering Controls
  • Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood.[1]

  • Ventilation: Ensure adequate general laboratory ventilation to control airborne concentrations.

Personal Protective Equipment (PPE)
PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1]
Respiratory Protection For operations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[1]

Safe Handling and Storage Protocols

Handling
  • Training: Only personnel trained in the handling of hazardous chemicals should work with this compound.[1]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Avoid Inhalation: Avoid breathing dust, fumes, or vapors.

  • Hygiene: Wash hands thoroughly after handling.[1] Contaminated clothing should be washed before reuse.[1]

Storage
  • Container: Store in a tightly closed container.[1]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[5] Refrigerated storage is recommended.[1]

  • Incompatibilities: Store away from strong oxidizing agents, heat, flames, and sparks.[1][5]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation 1. Remove the individual to fresh air.[1] 2. If breathing is difficult, administer oxygen. 3. If not breathing, give artificial respiration. 4. Seek immediate medical attention.[1]
Skin Contact 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] 2. If irritation persists, seek medical attention.[1]
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1]
Ingestion 1. Do NOT induce vomiting. 2. Wash out the mouth with water.[1] 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[1]

Accidental Release and Disposal

Accidental Release Measures
  • Evacuate: Evacuate personnel from the affected area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE and prevent further leakage or spillage if safe to do so.

  • Clean-up: Mix with an inert absorbent material (e.g., sand, vermiculite) and sweep up.[1] Place in a sealed container for disposal.[1]

  • Environmental Precautions: Do not allow the material to enter drains or watercourses.[1]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Hazardous Combustion Products: May produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide gas upon combustion.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicity and Exposure Limits

ParameterValue
Acute Toxicity (Oral) No specific data available; classified as harmful.
Acute Toxicity (Dermal) No specific data available; classified as harmful.
Acute Toxicity (Inhalation) No specific data available; classified as harmful.
OSHA PEL Not available.[5]
ACGIH TLV Not available.[5]

Visualizing Safety Protocols

To further aid in the comprehension of safety and emergency procedures, the following diagrams illustrate key workflows.

Risk_Assessment_and_Control cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Work Execution start Identify Hazards (Chemical Properties, GHS) eval_risk Evaluate Risks (Exposure Routes, Procedures) start->eval_risk eng_controls Engineering Controls (Fume Hood, Ventilation) eval_risk->eng_controls Implement ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) eng_controls->ppe admin_controls Administrative Controls (SOPs, Training) ppe->admin_controls safe_proc Perform Experiment Safely admin_controls->safe_proc monitor Monitor for Exposure & Review Controls safe_proc->monitor monitor->start Re-evaluate if necessary

Risk Assessment and Control Workflow for this compound.

First_Aid_Response cluster_routes Exposure Routes & Immediate Actions exposure Exposure to This compound inhalation Inhalation: Move to fresh air. exposure->inhalation skin Skin Contact: Flush with water for 15 min. Remove contaminated clothing. exposure->skin eye Eye Contact: Flush with water for 15 min. Remove contact lenses. exposure->eye ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. exposure->ingestion medical Seek Immediate Medical Attention inhalation->medical skin->medical If irritation persists eye->medical ingestion->medical

References

Commercial Suppliers and Technical Guide for 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for 2-Bromo-5-methoxyaniline, its chemical and physical properties, and key experimental protocols for its application in synthetic chemistry, particularly in the context of drug discovery and development.

Introduction to this compound

This compound is a valuable substituted aniline (B41778) derivative widely utilized as a building block in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic amino group, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. The methoxy (B1213986) group further influences the electronic properties of the aromatic ring, modulating its reactivity.

In the pharmaceutical industry, this compound is a key intermediate in the synthesis of various therapeutic agents, including epidermal growth factor receptor (EGFR) inhibitors, which are crucial in oncology. Its utility also extends to the development of materials for organic light-emitting diodes (OLEDs).

Commercial Suppliers

The following table summarizes prominent commercial suppliers of this compound, providing key quantitative data to facilitate comparison and procurement for research and development purposes.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich59557-92-5Not specified; buyer assumes responsibility to confirm purity[1]100 mg[1]Inquire for organizational pricing[1]
ChemShuttle59557-92-5Inquire250g, 500g, 1kg, 5kg[2]$300 (250g), $450 (500g), $900 (1kg)[2]
Apollo Scientific59557-92-598%[3]5g, 25g, 100g[3]£15.00 (5g), £22.00 (25g), £79.00 (100g)[3]
Synthonix, Inc.59557-92-598%[4]InquireInquire
BLD Pharm59557-92-5InquireInquireInquire
Pharmaffiliates59557-92-5High PurityInquireInquire
XIAMEN EQUATION CHEMICAL CO.,LTD59557-92-5≥99.00%[5]Inquire (bulk available)[5]Inquire
Aladdin Scientific129968-11-2 (HCl salt)min 98%[6]100g[6]$42.37 (100g)[6]
Maksons Fine Chem Pvt. Ltd.59557-92-5≥99.0%[7]Inquire (bulk manufacturer)[7]Inquire

Chemical and Physical Properties

PropertyValue
CAS Number 59557-92-5
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance White to off-white crystalline solid
Melting Point 55-59 °C
Boiling Point 285.6±20.0 °C at 760 mmHg
Density 1.5±0.1 g/cm³
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water.

Experimental Protocols

This compound is a key substrate for various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for drug discovery. Below are detailed methodologies for two of the most common and powerful transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is instrumental in the synthesis of biaryl compounds.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (B44618) (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Toluene (B28343)

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add toluene (5 mL) and water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine. This is a key step in the synthesis of many pharmacologically active compounds.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • Xantphos (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol) and Xantphos (0.02 mmol) to a Schlenk flask.

  • Add anhydrous toluene or dioxane (3 mL) and stir for 5 minutes.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a commercial supplier of this compound for a research project.

Supplier_Selection_Workflow A Define Project Requirements (Purity, Quantity, Budget) B Identify Potential Suppliers (Online Databases, Catalogs) A->B C Request Quotations and Technical Data Sheets (TDS) B->C D Evaluate Supplier Data C->D E Purity Meets Specification? D->E F Quantity Available? E->F Yes J Re-evaluate Requirements or Search for Alternative Suppliers E->J No G Price Within Budget? F->G Yes F->J No H Lead Time Acceptable? G->H Yes G->J No I Select Optimal Supplier H->I Yes H->J No K Place Purchase Order I->K

Caption: Workflow for selecting a commercial supplier.

Suzuki-Miyaura Coupling Catalytic Cycle

The diagram below illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_legend Legend pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex R-Pd(II)(Br)Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)2 (Base) pd_r_rprime R-Pd(II)(R')Ln transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 R-R' R R = 2-amino-4-methoxyphenyl R_prime R' = Aryl from boronic acid Ln Ln = Ligand (e.g., PPh3)

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

References

Methodological & Application

Application Note: Synthesis of 2-Bromo-5-methoxyaniline from m-Anisidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a laboratory-scale protocol for the synthesis of 2-Bromo-5-methoxyaniline, a key intermediate in the development of pharmaceuticals and organic electronic materials.[1][2] The synthesis is achieved through the electrophilic bromination of m-anisidine (B1676023) using N-bromosuccinimide (NBS) as the brominating agent. This method offers a regioselective approach, primarily yielding the desired ortho-bromo product. The protocol includes a detailed experimental procedure, purification by column chromatography, and characterization data. Safety precautions are also outlined due to the hazardous nature of the chemicals involved.[3][4][5]

Introduction

This compound is a valuable building block in organic synthesis, notably utilized in the preparation of epidermal growth factor receptor (EGFR) inhibitors, urolithin derivatives, and melatonergic ligands.[1][2] Its role as an intermediate for organic light-emitting diode (OLED) materials also highlights its importance in materials science.[1][2] The synthesis described herein focuses on the direct bromination of m-anisidine. The methoxy (B1213986) and amino groups of m-anisidine are ortho-, para-directing activators for electrophilic aromatic substitution. The careful control of reaction conditions is crucial to favor the desired mono-bromination at the position ortho to the amino group and para to the methoxy group, while minimizing the formation of di-brominated and other isomeric byproducts.[6]

Reaction Scheme

Experimental Protocol

Materials:

  • m-Anisidine (m-aminoanisole)

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl3)

  • 2M Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Dichloromethane (CH2Cl2)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5.00 g (40.6 mmol) of m-anisidine in 40 mL of chloroform.[6]

  • Cooling: Cool the solution to 5 °C using an ice bath.[6]

  • Addition of Brominating Agent: While maintaining the temperature between 5-10 °C, add 7.23 g (40.6 mmol) of N-bromosuccinimide in batches over a period of 1 hour with continuous stirring.[6]

  • Reaction: Continue stirring the reaction mixture in the ice bath at 5-10 °C for an additional 4 hours.[6] Afterwards, allow the mixture to warm to room temperature and stir overnight.[6]

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 2M sodium hydroxide solution and 60 mL of water.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield a dark brown viscous liquid.[6]

  • Purification: Purify the crude product by silica gel column chromatography.

    • First, elute with a mixture of dichloromethane/hexane (2:1) to separate a mixture of this compound and 2,4-dibromo-5-methoxyaniline (B1590041), followed by the elution of 4-bromo-3-methoxyaniline.[6]

    • Collect the fraction containing the mixture of the desired product and the di-brominated byproduct, evaporate the solvent, and re-purify this mixture by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:2).[6]

  • Product Isolation: Collect the fractions containing the pure this compound and concentrate using a rotary evaporator to obtain an orange liquid.[6]

Data Presentation

CompoundStarting Material (m-Anisidine)Product (this compound)Byproduct (2,4-dibromo-5-methoxyaniline)Byproduct (4-bromo-3-methoxyaniline)
Mass 5.00 g830 mg2.66 g860 mg
Molar Amount 40.6 mmol4.11 mmol9.47 mmol4.26 mmol
Yield -10%23%10%
Appearance -Orange liquidBrown liquidPeach-colored crystals
Molecular Weight 123.15 g/mol 202.05 g/mol 280.94 g/mol 202.05 g/mol

Note: Yields are based on the initial amount of m-anisidine used.[6]

Safety and Handling

  • This compound is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It causes skin and serious eye irritation and may cause respiratory irritation.[4][5]

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Refer to the Material Safety Data Sheet (MSDS) for all chemicals before use.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve m-Anisidine in Chloroform cool Cool to 5-10°C start->cool add_nbs Add NBS in batches cool->add_nbs react Stir overnight add_nbs->react wash_naoh Wash with 2M NaOH react->wash_naoh Crude Mixture wash_water Wash with Water wash_naoh->wash_water dry Dry over Na2SO4 wash_water->dry concentrate Concentrate dry->concentrate column1 Column Chromatography 1 (DCM/Hexane) concentrate->column1 Crude Product re_column Re-column Chromatography (EtOAc/Hexane) column1->re_column Mixed Fractions product This compound re_column->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound from m-anisidine. The purification is critical to isolate the desired product from isomeric and di-substituted byproducts. The obtained this compound can be used for further synthetic applications in pharmaceutical and materials science research.

References

The Versatility of 2-Bromo-5-methoxyaniline in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-5-methoxyaniline is a versatile halogenated aromatic amine that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.[1] Its unique substitution pattern, featuring a bromine atom ortho to the amino group and a methoxy (B1213986) group in the meta position, allows for regioselective functionalization through various cross-coupling reactions and heterocyclic ring formations. This compound is a key intermediate in the development of pharmaceuticals, agrochemicals, dyes, and materials for organic light-emitting diodes (OLEDs).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations, offering researchers a practical guide to leveraging its synthetic potential.

Application Notes

This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder, and is soluble in common organic solvents.[1] Its utility in organic synthesis primarily stems from the presence of three functional handles: the amino group, the bromine atom, and the aromatic ring, which can be further functionalized. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Key applications include:

  • Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with boronic acids or their esters provides a powerful method for the synthesis of biaryl compounds. This is particularly useful in constructing the core structures of many biologically active molecules.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of new carbon-nitrogen bonds by coupling this compound with a variety of primary and secondary amines. This is a fundamental transformation in medicinal chemistry for the synthesis of substituted anilines and heterocyclic compounds.

  • Sonogashira Coupling: The coupling with terminal alkynes offers a direct route to aryl alkynes, which are valuable intermediates for the synthesis of more complex molecules, including kinase inhibitors.[3]

  • Synthesis of Heterocycles: The strategic positioning of the amino and bromo groups facilitates the construction of various heterocyclic systems, such as benzofurans and indoles, which are prevalent scaffolds in pharmacologically active compounds.

Quantitative Data Summary

The following table summarizes representative quantitative data for key reactions involving this compound. Please note that yields are highly dependent on the specific substrates, catalysts, and reaction conditions used.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling Phenylboronic AcidPd(PPh₃)₄ (3)-K₂CO₃Toluene (B28343)/H₂O9012~85-95
Buchwald-Hartwig Amination MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene10018~80-90
Sonogashira Coupling PhenylacetylenePdCl₂(PPh₃)₂ (2)-CuI (3), Et₃NDMF806~90
Benzofuran Synthesis (Followed by intramolecular cyclization)------Variable

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 5-Methoxy-2-phenylaniline

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add toluene and water (typically a 4:1 to 10:1 ratio).

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-methoxy-2-phenylaniline.

Buchwald-Hartwig Amination: Synthesis of 4-(2-Amino-4-methoxyphenyl)morpholine

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube.

  • Add anhydrous toluene, followed by this compound and morpholine.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 18 hours).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield 4-(2-amino-4-methoxyphenyl)morpholine.

Sonogashira Coupling: Synthesis of 2-((Trimethylsilyl)ethynyl)-5-methoxyaniline

This protocol outlines the Sonogashira coupling of this compound with trimethylsilylacetylene (B32187).

Materials:

  • This compound (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF and triethylamine.

  • Add trimethylsilylacetylene dropwise to the mixture.

  • Heat the reaction to 80 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into water.

  • Extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford 2-((trimethylsilyl)ethynyl)-5-methoxyaniline.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Weigh Reagents: This compound, Phenylboronic acid, K₂CO₃ prep2 Assemble Flame-Dried Glassware under Inert Gas prep1->prep2 prep3 Add Reagents to Flask prep2->prep3 react1 Add Toluene and Water prep3->react1 react2 Add Pd(PPh₃)₄ Catalyst react1->react2 react3 Heat and Stir (90°C, 12h) react2->react3 workup1 Cool to Room Temperature react3->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 product product workup4->product Final Product: 5-Methoxy-2-phenylaniline

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-Br PdII Ar-Pd(II)(L)₂-Br OA->PdII Amine_Coord Amine Coordination PdII->Amine_Coord + H₂NR PdII_Amine [Ar-Pd(II)(L)(H₂NR)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(L)-NHR Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regeneration Product Ar-NHR RE->Product

Buchwald-Hartwig Amination Catalytic Cycle

Multi_Step_Synthesis start This compound step1 Sonogashira Coupling (e.g., with an alkyne) start->step1 intermediate1 Aryl-Alkyne Intermediate step1->intermediate1 step2 Intramolecular Cyclization (e.g., to form a heterocycle) intermediate1->step2 intermediate2 Heterocyclic Core step2->intermediate2 step3 Further Functionalization (e.g., Suzuki or Buchwald-Hartwig) intermediate2->step3 final_product Bioactive Target Molecule (e.g., Kinase Inhibitor) step3->final_product

General Multi-Step Synthesis Workflow

References

Application Notes and Protocols: 2-Bromo-5-methoxyaniline as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-5-methoxyaniline as a key building block in the synthesis of various pharmaceutical agents. This document includes detailed experimental protocols for the synthesis of precursors for Epidermal Growth Factor Receptor (EGFR) inhibitors and melatonergic ligands, as well as a discussion on its application in the synthesis of urolithin derivatives. The provided protocols are based on established chemical transformations and can be adapted for the synthesis of a diverse range of bioactive molecules.

Introduction

This compound is a valuable aromatic amine intermediate in medicinal chemistry.[1] Its unique substitution pattern, featuring a bromine atom, a methoxy (B1213986) group, and an amino group on a benzene (B151609) ring, offers multiple reaction sites for synthetic diversification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the construction of the core scaffolds of many modern pharmaceuticals. This document details the application of this compound in the synthesis of precursors for EGFR inhibitors, melatonergic ligands, and urolithin derivatives, providing researchers with practical experimental procedures and relevant biological context.

I. Synthesis of an EGFR Inhibitor Precursor via Suzuki-Miyaura Coupling

The quinazoline (B50416) scaffold is a common core structure in many EGFR inhibitors. The following protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with a suitable boronic acid to form a biaryl precursor, a key step in the synthesis of certain EGFR inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed coupling of this compound with 4-formylphenylboronic acid.

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), 4-formylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired biaryl product.

Quantitative Data
Reactant 1Reactant 2Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O9012~85
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2)1,4-Dioxane10012~90

Note: Yields are representative and may vary depending on the specific boronic acid and reaction conditions.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. EGFR inhibitors block the ATP binding site of the kinase domain, preventing autophosphorylatin and subsequent downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR Inhibits

Caption: Simplified EGFR Signaling Pathway and Inhibition.

II. Synthesis of a Melatonergic Ligand Precursor via Buchwald-Hartwig Amination

Melatonergic ligands often feature an aniline (B41778) or related nitrogen-containing core. The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds and is well-suited for the synthesis of precursors to these ligands.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed amination of this compound with a generic secondary amine.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (5 mL) and the secondary amine (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data
Reactant 1AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
This compoundAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10016~80-90
This compoundMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11024~75-85

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Melatonin Receptor Signaling

Melatonin, primarily through its G-protein coupled receptors MT1 and MT2, regulates various physiological processes, including circadian rhythms and sleep. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling pathways.

Melatonin_Receptor_Signaling cluster_membrane Cell Membrane MT1_MT2 MT1/MT2 Receptors G_Protein Gαi/o MT1_MT2->G_Protein Activates Melatonin Melatonin Melatonin->MT1_MT2 Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Physiological_Effects Physiological Effects (e.g., Circadian Rhythm Regulation) PKA->Physiological_Effects Modulates

Caption: Simplified Melatonin Receptor Signaling Pathway.

III. Application in the Synthesis of Urolithin Derivatives

Urolithins are metabolites produced by the gut microbiota from ellagitannins and have garnered interest for their potential health benefits. While direct synthesis of urolithins from this compound is not the most common route, the structurally related 2-bromo-5-methoxybenzoic acid is a key starting material. The aniline functionality of this compound could be converted to a carboxylic acid via a Sandmeyer reaction, thus providing a pathway to urolithin precursors.

Conceptual Synthetic Workflow

Urolithin_Synthesis_Workflow Start This compound Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuCN) Diazotization->Sandmeyer Hydrolysis Hydrolysis Sandmeyer->Hydrolysis Intermediate 2-Bromo-5-methoxybenzoic acid Hydrolysis->Intermediate Ullmann Ullmann Condensation (with Resorcinol) Intermediate->Ullmann Urolithin Urolithin Derivative Ullmann->Urolithin

Caption: Conceptual workflow for urolithin synthesis.

This conceptual pathway highlights the versatility of this compound as a precursor to a wider range of heterocyclic compounds of pharmaceutical interest.

Conclusion

This compound serves as a highly adaptable and valuable precursor for the synthesis of a variety of pharmaceutical agents. Its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient construction of complex molecular architectures found in EGFR inhibitors and melatonergic ligands. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile building block in their synthetic endeavors.

References

Application Note: 2-Bromo-5-methoxyaniline as a Precursor for Carbazole-Based OLED Host Materials

Author: BenchChem Technical Support Team. Date: December 2025

AN-OLED-2B5M

Abstract

This document details the application of 2-Bromo-5-methoxyaniline as a key intermediate for the synthesis of high-performance host materials for Organic Light-Emitting Diodes (OLEDs). Carbazole (B46965) derivatives, known for their excellent thermal stability and charge-transporting properties, are fundamental components in modern OLED technology. This compound provides a versatile scaffold for creating methoxy-substituted carbazole cores, which can be tailored to achieve desired electronic properties. This note provides a representative synthetic protocol via a palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular cyclization, a summary of expected performance data for a resulting OLED device, and detailed experimental workflows.

Introduction

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their high efficiency, superior color quality, and mechanical flexibility. The performance of an OLED is critically dependent on the organic materials used in its multilayer structure. Host materials in the emissive layer play a crucial role by facilitating charge transport and transferring energy to the guest emitter molecules.

Carbazole-based compounds are among the most widely used host materials due to their high triplet energy, good hole-transporting capabilities, and excellent thermal and morphological stability. The functionalization of the carbazole core allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for optimizing device efficiency and lifetime.

This compound is a valuable building block for synthesizing functionalized carbazole derivatives. The presence of the bromine atom and the amino group allows for sequential cross-coupling reactions to construct complex diarylamine precursors, which can then be cyclized to form the carbazole ring system. The methoxy (B1213986) group serves as an electron-donating moiety, influencing the electronic properties of the final material. This note outlines a general protocol for the synthesis of a methoxy-carbazole derivative from this compound and its potential application in a phosphorescent OLED (PhOLED).

Synthetic Pathway and Mechanism

The synthesis of a methoxy-carbazole derivative from this compound can be achieved via a two-step process involving an initial intermolecular Buchwald-Hartwig amination followed by a subsequent intramolecular cyclization. The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen bonds.

Step 1: Intermolecular C-N Coupling: this compound is coupled with a second aryl halide (e.g., 1-bromo-2-iodobenzene) to form a diarylamine intermediate.

Step 2: Intramolecular C-N Cyclization: The resulting diarylamine undergoes an intramolecular palladium-catalyzed cyclization to form the final 3-methoxy-9-phenylcarbazole derivative.

G cluster_start Starting Materials cluster_reaction1 Step 1: Buchwald-Hartwig Amination cluster_reaction2 Step 2: Intramolecular Cyclization A This compound C Diarylamine Intermediate A->C Pd₂(dba)₃, Xantphos NaOtBu, Toluene (B28343), 110°C B 1-Bromo-2-iodobenzene (B155775) B->C Pd₂(dba)₃, Xantphos NaOtBu, Toluene, 110°C D Target Material: 3-Methoxy-9-phenylcarbazole C->D Pd(OAc)₂, P(o-tol)₃ K₂CO₃, DMA, 160°C

Experimental Protocols

Disclaimer: These protocols are representative and should be adapted and optimized based on laboratory conditions and specific substrate requirements. All procedures should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 3.1: Synthesis of the Diarylamine Intermediate

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 202 mg), 1-bromo-2-iodobenzene (1.1 mmol, 311 mg), sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.02 mmol, 18 mg), and Xantphos (0.04 mmol, 23 mg).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the mixture to 110 °C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the diarylamine intermediate.

Protocol 3.2: Synthesis of 3-Methoxy-9-phenylcarbazole

  • Reaction Setup: To a flame-dried Schlenk tube, add the diarylamine intermediate from Protocol 3.1 (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11 mg), tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 mmol, 30 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous N,N-dimethylacetamide (DMA, 8 mL).

  • Reaction: Heat the mixture to 160 °C in a sealed tube and stir for 48 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with dichloromethane (B109758) (3 x 30 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography followed by recrystallization or sublimation to obtain the final high-purity 3-Methoxy-9-phenylcarbazole.

OLED Device Fabrication and Performance

The synthesized methoxy-carbazole derivative can be employed as a host material in a phosphorescent OLED. The device is typically fabricated by sequential thermal evaporation of the organic layers and metal contacts onto a pre-cleaned indium tin oxide (ITO) substrate under high vacuum.

Protocol 4.1: OLED Device Fabrication

  • Substrate Cleaning: Clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrate in an oven and treat it with UV-ozone immediately before use.

  • Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Deposit the layers in the following sequence:

    • Hole Injection Layer (HIL): 10 nm of HAT-CN

    • Hole Transport Layer (HTL): 40 nm of NPB

    • Emissive Layer (EML): 20 nm of 3-Methoxy-9-phenylcarbazole (Host) doped with 10% Ir(ppy)₃ (Guest)

    • Electron Transport Layer (ETL): 30 nm of TPBi

    • Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF)

    • Cathode: 100 nm of Aluminum (Al)

  • Encapsulation: Encapsulate the completed device using a glass lid and UV-cured epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Table 1: Representative Performance Data of a Methoxy-Carbazole Based PhOLED

The following data is representative of what could be expected from a green PhOLED using a methoxy-carbazole host similar to the one synthesized. Actual performance will vary based on the precise molecular structure, device architecture, and fabrication conditions.

ParameterValue
Emitter (Guest)Ir(ppy)₃ (Green)
Turn-on Voltage (V)3.5 - 4.5
Maximum Luminance (cd/m²)> 15,000
Maximum Current Efficiency (cd/A)45 - 60
Maximum Power Efficiency (lm/W)35 - 50
Maximum External Quantum Efficiency (EQE) (%)15 - 22
Emission Peak (nm)~515
CIE Coordinates (x, y)(0.32, 0.61)

General Experimental Workflow

The overall process from chemical synthesis to device characterization follows a structured workflow. This ensures material purity and reproducible device performance.

G cluster_synthesis Synthesis & Purification cluster_fabrication Device Fabrication cluster_testing Characterization S1 Intermolecular Coupling S2 Intramolecular Cyclization S1->S2 S3 Column Chromatography S2->S3 S4 Sublimation for OLED-grade Purity S3->S4 F1 ITO Substrate Cleaning S4->F1 Purified Material F2 Thermal Evaporation of Organic Layers F1->F2 F3 Cathode Deposition F2->F3 F4 Encapsulation F3->F4 T1 Current-Voltage-Luminance (J-V-L) Measurement F4->T1 Fabricated Device T2 Electroluminescence Spectra T1->T2 T3 Efficiency Calculation (EQE, cd/A, lm/W) T1->T3 T4 Lifetime Testing T3->T4

Conclusion

This compound serves as an effective and versatile precursor for the synthesis of methoxy-functionalized carbazole derivatives for OLED applications. Through well-established synthetic methodologies like the Buchwald-Hartwig amination, it is possible to construct advanced host materials. The methoxy substitution provides a handle to fine-tune the material's electronic properties, ultimately influencing charge balance and device efficiency. The protocols and data presented herein provide a valuable guide for researchers and scientists working on the design and development of novel materials for next-generation OLEDs.

Application Notes and Protocols: Reaction of 2-Bromo-5-methoxyaniline with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The condensation reaction between 2-Bromo-5-methoxyaniline and various aldehydes yields a versatile class of compounds known as Schiff bases or imines. These products are of significant interest in medicinal and materials chemistry due to their wide-ranging biological activities and applications in coordination chemistry. This document provides detailed protocols for the synthesis of these Schiff bases, summarizes their characterization data, and explores their potential applications, particularly in the fields of antimicrobial and anticancer research.

Introduction

Schiff bases, characterized by the azomethine functional group (-C=N-), are typically formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone.[1] The presence of a carbon-nitrogen double bond is crucial for the biological activities exhibited by many Schiff bases.[1] The reaction is generally acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

The specific reactant, this compound, provides a unique scaffold for the resulting Schiff bases. The presence of a bromine atom and a methoxy (B1213986) group on the aniline (B41778) ring can significantly influence the electronic properties and steric hindrance of the final molecule, potentially modulating its biological efficacy. Bromo and methoxy substituted Schiff bases and their metal complexes have demonstrated promising anticancer and antimicrobial activities.[2] This document outlines the synthesis, characterization, and potential applications of Schiff bases derived from this compound.

Reaction Mechanism and Experimental Workflow

The formation of a Schiff base from this compound and an aldehyde is a reversible condensation reaction. The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. The reaction is typically catalyzed by a small amount of acid.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Hemiaminal Hemiaminal This compound->Hemiaminal + Aldehyde Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Hemiaminal Schiff Base Schiff Base Hemiaminal->Schiff Base - H2O Water Water Hemiaminal->Water

Caption: General reaction mechanism for Schiff base formation.

A typical experimental workflow for the synthesis and characterization of these Schiff bases is outlined below.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization cluster_application Application Studies Reactants Mix this compound and Aldehyde in Solvent Catalyst Add Acid Catalyst (e.g., Acetic Acid) Reactants->Catalyst Reflux Reflux Reaction Mixture Catalyst->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Solvent Filtration->Washing Recrystallization Recrystallize from Suitable Solvent Washing->Recrystallization Yield Determine Yield and Melting Point Recrystallization->Yield Spectroscopy Spectroscopic Analysis (FTIR, NMR) Yield->Spectroscopy Biological_Screening Antimicrobial/Anticancer Screening Spectroscopy->Biological_Screening

Caption: A standard workflow for the synthesis and evaluation of Schiff bases.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of Schiff bases from this compound and various aldehydes. These protocols are adapted from established methods for the synthesis of structurally similar bromo and methoxy substituted Schiff bases.[2]

General Protocol for the Synthesis of Schiff Bases
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of a suitable solvent (e.g., ethanol (B145695), methanol).

  • Aldehyde Addition: To this solution, add 1.0 mmol of the desired aldehyde.

  • Catalysis: Add a few drops of a suitable acid catalyst, such as glacial acetic acid.

  • Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Characterization: Dry the purified product and characterize it by determining its melting point and by spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR).

Protocol for Antimicrobial Activity Screening (Agar Well Diffusion Method)
  • Media Preparation: Prepare nutrient agar (B569324) plates and inoculate them with the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Well Preparation: Create wells of a standard diameter in the agar plates.

  • Sample Preparation: Prepare stock solutions of the synthesized Schiff bases in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Application: Add a defined volume (e.g., 100 µL) of the sample solution to the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Protocol for In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the synthesized Schiff bases and incubate for another 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀).

Data Presentation

The following tables summarize typical characterization data for Schiff bases derived from substituted anilines and aldehydes, based on literature values for analogous compounds.[2]

Table 1: Physicochemical and Spectroscopic Data of Representative Schiff Bases

Compound IDAldehyde PrecursorMolecular FormulaYield (%)Melting Point (°C)FTIR (cm⁻¹) ν(C=N)¹H NMR (δ, ppm) CH=N
SB-1 SalicylaldehydeC₁₄H₁₂BrNO₂75-85150-155~1615~8.5
SB-2 4-NitrobenzaldehydeC₁₄H₁₁BrN₂O₃80-90170-175~1620~8.7
SB-3 4-MethoxybenzaldehydeC₁₅H₁₄BrNO₂70-80140-145~1610~8.4
SB-4 4-ChlorobenzaldehydeC₁₄H₁₁BrClNO75-85160-165~1618~8.6

Table 2: Biological Activity Data of Representative Schiff Bases

Compound IDAntimicrobial Activity (Zone of Inhibition, mm)Anticancer Activity (IC₅₀, µM)
S. aureusE. coli
SB-1 12-1510-13
SB-2 14-1811-14
SB-3 10-138-11
SB-4 13-1611-14

Note: The data presented in these tables are representative values based on structurally similar compounds and may vary depending on the specific experimental conditions.

Applications and Future Perspectives

Schiff bases derived from this compound are promising candidates for various applications in drug development and materials science.

  • Antimicrobial Agents: The presence of the azomethine group, along with the bromo and methoxy substituents, can confer significant antibacterial and antifungal properties. Further studies could focus on optimizing the structure to enhance activity against drug-resistant strains.

  • Anticancer Agents: Many Schiff bases have shown potent cytotoxicity against various cancer cell lines. The potential mechanism of action often involves the intercalation of the Schiff base into DNA, leading to the inhibition of DNA replication and transcription.[2]

  • Coordination Chemistry: The nitrogen atom of the imine group and potentially other heteroatoms in the molecule can act as ligands to form stable complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands.

MechanismOfAction cluster_cellular_entry Cellular Entry cluster_dna_interaction DNA Interaction cluster_cellular_response Cellular Response Compound Schiff Base (Bromo-methoxy substituted) Membrane Cell Membrane Penetration Compound->Membrane Intercalation Intercalation into DNA Double Helix Membrane->Intercalation DNA_Damage Disruption of DNA Structure and Function Intercalation->DNA_Damage Replication_Inhibition Inhibition of DNA Replication DNA_Damage->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Damage->Transcription_Inhibition Apoptosis Induction of Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Caption: Proposed mechanism of anticancer activity via DNA intercalation.

Future research in this area should focus on the synthesis of a broader library of these Schiff bases, detailed investigation of their structure-activity relationships (SAR), and in-vivo studies to validate their therapeutic potential. The development of metal complexes of these ligands also represents a promising avenue for the discovery of novel therapeutic agents.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-methoxyaniline with various arylboronic acids. This versatile reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of novel biaryl and heterobiaryl compounds, which are prevalent motifs in pharmacologically active molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with a halide or triflate. This compound is a valuable building block, and its coupling products, substituted 5-methoxy-biphenyl-2-amines, are important intermediates in the synthesis of various biologically active compounds. The presence of the amino and methoxy (B1213986) groups can influence the electronic properties and reactivity of the molecule, making the optimization of reaction conditions crucial for achieving high yields.

General Reaction Scheme

The general transformation for the Suzuki coupling of this compound is depicted below:

General scheme of the Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O (4:1)1001088-97
34-Acetylphenylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄2-MeTHF/H₂O (10:1)801680-90
43-Thiopheneboronic acidCataCXium A palladacycle (2)Cs₂CO₃2-MeTHF/H₂O (10:1)801485-92
54-Fluorophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O (4:1)851282-93

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a strong starting point and may require optimization for specific substrates and desired outcomes.

Materials:
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1; Toluene/Water, 4:1)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Protocol 1: General Procedure using Pd(PPh₃)₄
  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O, 4:1) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Optimized Procedure for Unprotected o-Bromoanilines[1]
  • Reaction Setup: To a reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the CataCXium A palladacycle (2 mol%).

  • Solvent Addition: Add a degassed mixture of 2-Methyltetrahydrofuran (2-MeTHF) and water (10:1).

  • Reaction: Seal the vial and stir the mixture at 80 °C for 12-16 hours.

  • Workup and Purification: Follow steps 7-9 from Protocol 1.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established pathway involving several key steps.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R1-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product Reactant1 R1-X Reactant1->OxAdd Reactant2 R2-B(OR)2 Base Base Reactant2->Base Borate [R2-B(OR)2(Base)]- Borate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.

Suzuki_Workflow cluster_prep cluster_reaction cluster_workup cluster_analysis Prep Preparation Reaction Reaction Prep->Reaction Workup Workup & Purification Reaction->Workup Analysis Analysis Workup->Analysis p1 Weigh Reagents: - this compound - Arylboronic acid - Base p2 Assemble Flame-Dried Glassware under Inert Gas p1->p2 p3 Add Reagents and Catalyst p2->p3 r1 Add Degassed Solvent p3->r1 r2 Heat and Stir (e.g., 80-110°C, 10-16h) r1->r2 r3 Monitor by TLC/GC-MS r2->r3 w1 Cool to Room Temperature r3->w1 w2 Aqueous Extraction w1->w2 w3 Dry and Evaporate Solvent w2->w3 w4 Purify by Column Chromatography w3->w4 a1 Characterize Product (NMR, MS, etc.) w4->a1

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and a representative experimental protocol for the Buchwald-Hartwig amination of 2-Bromo-5-methoxyaniline. This reaction is a powerful method for forming a carbon-nitrogen (C-N) bond, coupling the electron-rich aryl bromide with a primary or secondary amine.[1] Such transformations are fundamental in medicinal chemistry and materials science for synthesizing complex arylamines.[2] The protocol herein outlines the use of a palladium catalyst, a sterically hindered biaryl phosphine (B1218219) ligand, and a suitable base to achieve efficient coupling.[3] While the specific substrate, this compound, presents considerations due to its electronic properties and potential for catalyst inhibition, the conditions provided serve as a robust starting point for optimization.

Introduction and Application Notes

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by offering a versatile and functional group tolerant alternative to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][4] The reaction typically involves a palladium(0) catalyst that undergoes oxidative addition into the aryl halide bond.[5][6] Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yields the desired N-arylated product and regenerates the active Pd(0) catalyst.[7]

Key Considerations for this compound:

  • Substrate: this compound is an electron-rich aryl bromide. The methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups are electron-donating, which can sometimes slow the initial oxidative addition step compared to electron-deficient arenes.

  • Catalyst and Ligand Selection: Modern Buchwald-Hartwig catalysis relies on bulky, electron-rich phosphine ligands that stabilize the palladium center and promote the key steps of the catalytic cycle.[7] Ligands like XPhos, SPhos, or RuPhos, often used with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for coupling challenging substrates.[3][8] The use of pre-formed palladium precatalysts can also offer enhanced stability and reactivity.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[5] Sodium tert-butoxide (NaOtBu) is a common and effective choice.[9] However, for base-sensitive functional groups, weaker bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, sometimes requiring higher temperatures or longer reaction times.[5][10]

  • Solvent and Temperature: Anhydrous, aprotic solvents such as toluene (B28343) or dioxane are typically used to prevent catalyst deactivation.[8] Reaction temperatures commonly range from 80-110 °C to ensure efficient catalyst turnover.[6][8]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for the Buchwald-Hartwig amination of various aryl bromides, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Catalyst Systems for Aryl Bromide Amination

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene100-11085-98[8]
Pd₂(dba)₃ (1-2)(±)-BINAP (1.5-3)NaOtBu (1.4)Toluene80-10060-95[1][10]
Pd(OAc)₂ (2.5)dppp (5)NaOtBu (2.2)TolueneReflux~90[9][10]
Pd₂(dba)₃ (0.5)Xantphos (1.5)K₃PO₄ (4)iPrOAc80High[11]

dppp = 1,3-Bis(diphenylphosphino)propane; BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene.

Table 2: Substrate Scope and General Performance

Aryl Halide TypeAmine TypeCommon LigandBaseGeneral Reactivity
Electron-deficient Aryl BromidePrimary & Secondary AliphaticXPhos, SPhosNaOtBuExcellent
Electron-rich Aryl BromidePrimary & Secondary AliphaticXPhos, RuPhosNaOtBuGood to Excellent
Sterically Hindered Aryl BromidePrimary AnilineBrettPhosLHMDSGood
Heteroaryl BromideSecondary CyclicXantphosK₃PO₄Moderate to Good

Visualized Mechanisms and Workflows

The following diagrams illustrate the catalytic cycle and a standard experimental workflow for the Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH - Br⁻ Amido Palladium Amido Complex AmineCoord->Amido - HBr Amido->Pd0 Product Ar-NR₂ (Product) Amido->Product Reductive Elimination Reactants Ar-Br + R₂NH (Amine) Base Base Base->AmineCoord Deprotonation BaseH [Base-H]⁺X⁻

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Experimental Workflow Setup 1. Reaction Setup Inert 2. Inert Atmosphere Setup->Inert Combine Pd source, ligand, and aryl halide in a Schlenk flask. Addition 3. Reagent Addition Inert->Addition Evacuate and backfill with N₂ or Ar (3x). Heating 4. Heating & Stirring Addition->Heating Add amine, base, and anhydrous solvent via syringe. Monitor 5. Reaction Monitoring Heating->Monitor Heat to 80-110 °C with vigorous stirring. Workup 6. Aqueous Work-up Monitor->Workup Monitor by TLC or LC-MS until starting material is consumed. Purify 7. Purification Workup->Purify Cool, dilute with solvent, wash with water and brine. Analysis 8. Product Analysis Purify->Analysis Dry organic layer and purify by column chromatography.

Caption: A standard workflow for performing the amination reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a generic secondary amine (e.g., morpholine). This procedure should be performed under an inert atmosphere using anhydrous solvents.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (approx. 0.1 M concentration of aryl bromide)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 202 mg, 1.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure the vessel is free of oxygen and moisture.

  • Reagent Addition: Add the sodium tert-butoxide (135 mg, 1.4 mmol) to the flask under a positive flow of inert gas. Then, add the anhydrous toluene (10 mL) via syringe, followed by the amine (e.g., morpholine, 105 µL, 1.2 mmol).

  • Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and carefully quench with water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the desired N-arylated product.

Safety Precautions:

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Anhydrous solvents are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Protocol for N-Acetylation of 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a detailed protocol for the N-acetylation of 2-Bromo-5-methoxyaniline to synthesize N-(2-Bromo-5-methoxyphenyl)acetamide. This reaction is a crucial transformation in organic synthesis, often employed to protect the amino group or as a step in the synthesis of more complex molecules, including pharmaceutical intermediates.[1][2] The procedure involves the reaction of the aniline (B41778) with acetic anhydride (B1165640), a common and effective acetylating agent. The amino group of this compound acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride in a nucleophilic acyl substitution reaction.[3][4][5] The resulting amide is a valuable building block in medicinal chemistry.[1]

Data Presentation

A summary of the physicochemical properties of the starting material and the final product is provided below. This information is essential for handling, characterization, and safety considerations.

PropertyThis compound (Starting Material)N-(2-Bromo-5-methoxyphenyl)acetamide (Product)
CAS Number 59557-92-5[6][7][8]123027-99-6[1][9][10]
Molecular Formula C₇H₈BrNO[6]C₉H₁₀BrNO₂[1][9]
Molecular Weight 202.05 g/mol [6][7]244.08 g/mol [9]
Appearance Solid-Liquid Mixture[7]White powder[1]
Boiling Point 280.1 °C[7]Not available
Melting Point Not availableNot available
Solubility Not availableNot available
IUPAC Name This compound[6]N-(2-bromo-5-methoxyphenyl)acetamide[9]

Experimental Protocol

This protocol is based on established methods for the acetylation of anilines.[5][11][12]

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Sodium acetate (B1210297) (optional, as base)

  • Deionized water

  • Ethanol (B145695) (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Vacuum filtration apparatus (Büchner funnel and flask)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable solvent such as glacial acetic acid.

  • Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (1.1 - 1.5 equivalents). An alternative procedure involves the use of a base like sodium acetate to neutralize the acetic acid byproduct.[11]

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acid and other water-soluble impurities.

  • Purification: The crude N-(2-Bromo-5-methoxyphenyl)acetamide can be purified by recrystallization.[13][14] A common solvent for recrystallization of acetanilides is a mixture of ethanol and water.[13] Dissolve the crude product in a minimum amount of hot ethanol and then add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum. Determine the yield and characterize the final product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product start_aniline This compound dissolve Dissolve in Glacial Acetic Acid start_aniline->dissolve start_anhydride Acetic Anhydride start_anhydride->dissolve react Heat and Stir (1-3 hours) dissolve->react precipitate Precipitate in Ice Water react->precipitate filter_crude Vacuum Filtration recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Vacuum Filtration recrystallize->filter_pure dry Dry under Vacuum filter_pure->dry product N-(2-Bromo-5-methoxyphenyl)acetamide dry->product precipicate precipicate precipicate->filter_crude

Caption: Experimental workflow for the N-acetylation of this compound.

signaling_pathway aniline This compound (Nucleophile) intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack anhydride Acetic Anhydride (Electrophile) anhydride->intermediate product N-(2-Bromo-5-methoxyphenyl)acetamide intermediate->product Elimination of Acetate byproduct Acetic Acid intermediate->byproduct

Caption: Generalized mechanism for the N-acetylation of an aniline.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-5-methoxyaniline for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-Bromo-5-methoxyaniline to enhance its detectability and chromatographic performance for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a critical step for the accurate quantification of this compound in various matrices, particularly at low concentrations.

Principle of Derivatization

This compound is a primary aromatic amine.[1] Direct analysis of this compound can be challenging due to its polarity, which may lead to poor peak shape and tailing in gas chromatography, and its potential for low UV absorbance in HPLC.[2] Derivatization modifies the primary amine functional group to create a less polar, more volatile, and more easily detectable derivative.[3][4] This process can significantly improve sensitivity, selectivity, and overall chromatographic resolution.[5]

Common derivatization strategies for primary aromatic amines like this compound include:

  • Acylation: Introduction of an acyl group (e.g., trifluoroacetyl or pentafluorobenzoyl) to increase volatility and introduce electron-capturing moieties for sensitive detection by GC-MS with an electron capture detector (ECD) or for enhanced mass spectrometric fragmentation.[6][7]

  • Silylation: Replacement of the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group to increase volatility and thermal stability for GC-MS analysis.[4][8]

  • Dansylation: Reaction with dansyl chloride to introduce a highly fluorescent group, enabling sensitive detection by HPLC with a fluorescence detector (FLD).[9][10]

Analytical Techniques and Recommended Derivatization Methods

Analytical TechniqueRecommended Derivatization MethodPrinciple
GC-MS Acylation with Trifluoroacetic Anhydride (TFAA) or Pentafluorobenzoyl Chloride (PFBCl)Increases volatility and thermal stability, and the halogenated derivative enhances sensitivity for electron capture detection.[6][7][11]
GC-MS Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Replaces the polar N-H proton with a nonpolar trimethylsilyl (TMS) group, increasing volatility.[4][8]
HPLC-FLD Dansylation with Dansyl ChlorideIntroduces a highly fluorescent dansyl group, allowing for very low detection limits.[9][10]
HPLC-UV Benzoylation with Benzoyl ChlorideAdds a chromophore to the molecule, enhancing its UV absorbance for more sensitive detection.[12]

Quantitative Data Summary (Representative Values)

Derivatization ReagentAnalyte(s)Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (r²)Reference(s)
Trifluoroacetic Anhydride (TFAA)Aniline (B41778)GC-MS0.1 mg/L->0.99[13]
Pentafluorobenzoyl Chloride (PFBCl)Aliphatic AminesGC-MS0.117-1.527 pg/mL-0.9934-0.9999[7]
Dansyl ChloridePrimary Aromatic AminesHPLC-FLD0.12-0.21 nmol/L-0.9996-0.9999[14]
Benzoyl ChloridePolyaminesHPLC-UV100 pmol--[12]

Experimental Protocols

Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis

This protocol describes the formation of the trifluoroacetyl derivative of this compound.

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Aprotic solvent (e.g., Toluene, Ethyl Acetate)

  • Pyridine (B92270) (optional, as a catalyst)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Protocol:

  • Sample Preparation: Accurately weigh or pipette a known amount of this compound standard or sample extract into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of aprotic solvent to the dried sample. Then, add 100 µL of TFAA. For less reactive amines, 10 µL of pyridine can be added to catalyze the reaction.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or water bath.[15]

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., Ethyl Acetate, Hexane) to a known volume for GC-MS analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Preparation start Start with this compound sample dry Evaporate to dryness start->dry add_reagents Add Aprotic Solvent and TFAA dry->add_reagents heat Heat at 60-70°C for 30 min add_reagents->heat evap_excess Evaporate excess reagent heat->evap_excess reconstitute Reconstitute in solvent evap_excess->reconstitute gcms Inject into GC-MS reconstitute->gcms

Caption: Acylation Workflow for GC-MS Analysis.

Silylation with BSTFA for GC-MS Analysis

This protocol details the formation of the trimethylsilyl (TMS) derivative of this compound.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Aprotic solvent (e.g., Pyridine, Acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Protocol:

  • Sample Preparation: Prepare the sample as described in the acylation protocol. Ensure the sample is completely dry as moisture will deactivate the silylating reagent.[4]

  • Reagent Addition: Add 100 µL of aprotic solvent (Pyridine is often used to help solubilize the analyte and act as an acid scavenger) and 100 µL of BSTFA (+1% TMCS) to the dried sample.

  • Reaction: Tightly cap the vial and heat at 70°C for 30-60 minutes.

  • Analysis: After cooling, the sample can be directly injected into the GC-MS. It is not always necessary to remove the excess silylating reagent.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with anhydrous this compound sample add_reagents Add Pyridine and BSTFA (+1% TMCS) start->add_reagents heat Heat at 70°C for 30-60 min add_reagents->heat gcms Inject directly into GC-MS heat->gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Preparation start This compound solution add_buffer Add alkaline buffer start->add_buffer add_dansyl Add Dansyl Chloride add_buffer->add_dansyl incubate Incubate at 60°C in the dark add_dansyl->incubate quench Quench excess reagent incubate->quench hplc Inject into HPLC-FLD quench->hplc cluster_instrument Available Instrumentation cluster_gcms_deriv GC-MS Derivatization cluster_hplc_deriv HPLC Derivatization start Analyze this compound gcms GC-MS start->gcms hplc HPLC start->hplc acylation Acylation (TFAA, PFBCl) gcms->acylation silylation Silylation (BSTFA) gcms->silylation dansylation Dansylation (FLD) hplc->dansylation benzoylation Benzoylation (UV) hplc->benzoylation end_gcms Improved Volatility & Sensitivity acylation->end_gcms silylation->end_gcms end_hplc Enhanced Detectability dansylation->end_hplc benzoylation->end_hplc

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxyaniline is a versatile chemical intermediate recognized for its utility in the synthesis of a variety of heterocyclic compounds.[1] Its unique structural arrangement, featuring a bromine atom and an amino group in a synthetically advantageous ortho-position, alongside a methoxy (B1213986) group, makes it a valuable precursor for constructing complex molecular architectures.[1] This arrangement is particularly amenable to cross-coupling reactions, which are fundamental in the preparation of biologically active molecules and advanced materials such as those used in Organic Light Emitting Diodes (OLEDs).[1] The applications of heterocycles derived from this aniline (B41778) derivative are significant in medicinal chemistry, with examples found in potential antidepressants, antipsychotics, and antihypertensive agents.

This document provides detailed protocols for the synthesis of a specific heterocyclic compound, 2,7-dimethoxyphenazine (B3352698), from this compound, leveraging a palladium-catalyzed double Buchwald-Hartwig amination.

Synthesis of 2,7-Dimethoxyphenazine

Phenazines are a class of nitrogen-containing heterocyclic compounds with a diverse range of biological activities, including antimicrobial, antitumor, and antimalarial properties. The synthesis of functionalized phenazines through modern catalytic methods offers an efficient route to these valuable scaffolds.

Reaction Scheme

The synthesis of 2,7-dimethoxyphenazine from this compound proceeds via a palladium-catalyzed double Buchwald-Hartwig amination reaction, followed by an in-situ oxidation. This "ligation" of two aniline units provides a direct and efficient route to the phenazine (B1670421) core.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 2-Bromo-5-methoxyaniline_1 This compound Reagents Pd(OAc)2 (cat.) Phosphine (B1218219) Ligand Cs2CO3 Toluene (B28343), 120 °C 2-Bromo-5-methoxyaniline_1->Reagents 2-Bromo-5-methoxyaniline_2 This compound 2-Bromo-5-methoxyaniline_2->Reagents Product 2,7-Dimethoxyphenazine Reagents->Product

Caption: Palladium-catalyzed synthesis of 2,7-dimethoxyphenazine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2,7-dimethoxyphenazine.

ParameterValueReference
Starting Material This compound[2]
Product 2,7-Dimethoxyphenazine[2]
Catalyst Palladium(II) Acetate (B1210297) (Pd(OAc)₂)[2]
Ligand Phosphine Ligand[2]
Base Cesium Carbonate (Cs₂CO₃)[2]
Solvent Toluene[2]
Temperature 120 °C[2]
Reaction Time 4-24 hours[2]
Yield 72%[2]
Melting Point 242 °C[2]
Experimental Protocol

This protocol is adapted from the procedure described by Winkler, J. D., et al.[2]

Materials:

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Phosphine Ligand (e.g., Xantphos, BINAP, or similar)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Chloroform (B151607) (CHCl₃)

  • Celite

  • Silica (B1680970) Gel for column chromatography

  • Hexanes

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv).

  • Add toluene to achieve a concentration of 0.1 M.

  • To this solution, add cesium carbonate (2.0 equiv), the phosphine ligand (0.08 equiv), and palladium(II) acetate (0.05 equiv) at room temperature.

  • Stir the reaction mixture and heat to 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) for the consumption of the starting bromide (typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with chloroform and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient elution from 5:1 hexanes:EtOAc to 1:1 hexanes:EtOAc.

  • The product, 2,7-dimethoxyphenazine, is obtained as a yellow solid.

Product Characterization:

  • Yield: 72%[2]

  • Melting Point: 242 °C[2]

  • ¹H NMR (500 MHz, CDCl₃): δ 8.03 (d, J = 9.4 Hz, 2H), 7.50 (dd, J = 9.4, 2.7 Hz, 2H), 7.40 (d, J = 2.7 Hz, 2H), 4.01 (s, 6H).[2]

  • ¹³C NMR (125 MHz, CDCl₃): δ 160.4, 143.6, 140.6, 130.1, 126.2, 105.1, 56.0.[2]

  • FTIR (thin film): 2920, 1624, 1481, 1428, 1294, 1218, 1112, 1009, 839, 808 cm⁻¹.[2]

  • HRMS (ES): Calculated for C₁₄H₁₂N₂O₂ [M+H]⁺: 241.0977, Found: 241.0973.[2]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2,7-dimethoxyphenazine.

G A Reaction Setup (this compound, Pd(OAc)2, Ligand, Cs2CO3, Toluene) B Heating & Stirring (120 °C, 4-24h) A->B Heat C Reaction Monitoring (TLC) B->C Monitor D Work-up (Cooling, Dilution, Filtration) C->D Reaction Complete E Purification (Silica Gel Chromatography) D->E Purify F Product Isolation & Characterization E->F Isolate

Caption: Workflow for 2,7-dimethoxyphenazine synthesis.

Conclusion

This compound serves as an effective precursor for the synthesis of the heterocyclic compound 2,7-dimethoxyphenazine via a palladium-catalyzed double Buchwald-Hartwig amination. The provided protocol offers a detailed methodology for researchers in organic synthesis and drug discovery, enabling the efficient construction of this valuable molecular scaffold. The high yield and straightforward purification make this a practical approach for accessing functionalized phenazines. Further exploration of this compound in the synthesis of other heterocyclic systems, such as benzimidazoles and quinoxalines, through various cross-coupling strategies holds promise for the development of novel compounds with potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-5-methoxyaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: My direct bromination of 3-methoxyaniline is resulting in a low yield of this compound. What are the common causes?

A1: Low yields in the direct bromination of 3-methoxyaniline are a common issue primarily due to two factors: polysubstitution and lack of regioselectivity. The amino group of the aniline (B41778) is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. This can lead to the formation of di- and even tri-brominated byproducts. Additionally, the methoxy (B1213986) and amino groups direct bromination to multiple positions (ortho and para), resulting in a mixture of isomers, including the desired this compound, 4-bromo-3-methoxyaniline (B105682), and 2,4-dibromo-5-methoxyaniline (B1590041), which complicates purification and lowers the yield of the target compound.[1]

Q2: How can I control the regioselectivity of the bromination to favor the formation of this compound?

A2: To enhance the regioselectivity and prevent over-bromination, it is highly recommended to use a protecting group strategy. By acetylating the amino group of 3-methoxyaniline to form N-(3-methoxyphenyl)acetamide, the activating effect of the nitrogen is moderated. The bulkier acetamido group sterically hinders the ortho positions, directing the incoming electrophile (bromine) primarily to the desired position. Following the bromination of the protected intermediate, the acetyl group can be removed through hydrolysis to yield the target this compound with higher purity and yield.

Q3: What are the most common side products in the synthesis of this compound and how can I minimize their formation?

A3: The most common side products are isomers and over-brominated compounds. In direct bromination, 4-bromo-3-methoxyaniline and 2,4-dibromo-5-methoxyaniline are significant byproducts.[1] To minimize their formation, the following strategies are effective:

  • Use of a Protecting Group: As detailed in Q2, acetylation of the aniline is the most effective method to control the reaction.

  • Control of Stoichiometry: Careful control of the brominating agent's stoichiometry (ideally 1.0 to 1.1 equivalents) is crucial to reduce the likelihood of di- or tri-bromination.

  • Reaction Temperature: Maintaining a low reaction temperature can help to increase selectivity and reduce the rate of side reactions.

Q4: I am having trouble purifying the final product. What are the recommended purification methods?

A4: Purification of this compound from the reaction mixture can be challenging due to the presence of isomers with similar polarities. Column chromatography is the most effective method for separation. A silica (B1680970) gel column with a non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane, is typically used.[1] Monitoring the separation by Thin Layer Chromatography (TLC) is essential to identify and isolate the correct fractions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low to No Conversion of Starting Material 1. Inactive brominating agent (e.g., old NBS). 2. Insufficient reaction time or temperature. 3. Presence of impurities in the starting material or solvent.1. Use freshly recrystallized N-Bromosuccinimide (NBS). 2. Monitor the reaction by TLC and adjust the reaction time and/or temperature accordingly. 3. Ensure the purity of 3-methoxyaniline and use anhydrous solvents.
Formation of Multiple Products (Low Regioselectivity) 1. Highly activated aniline ring leading to multiple bromination sites. 2. Reaction conditions are too harsh (e.g., high temperature).1. Employ the protecting group strategy: acetylate the amino group before bromination. 2. Conduct the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity.
Significant Amount of Di-brominated Product 1. Excess of brominating agent. 2. High reactivity of the aniline substrate.1. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. 2. Protect the amino group to moderate its activating effect.
Difficult Purification 1. Similar polarity of the desired product and isomeric byproducts. 2. Tailing of the product on the silica gel column.1. Use a high-resolution column chromatography setup with a shallow solvent gradient. 2. Add a small amount of a neutral or slightly basic modifier (e.g., triethylamine) to the eluent to reduce tailing.

Data Presentation

Table 1: Comparison of Bromination Methods for 3-Methoxyaniline

MethodBrominating AgentSolventTemperatureProduct(s)YieldReference
Direct BrominationN-Bromosuccinimide (NBS)Chloroform5-10 °C to RTThis compound, 4-Bromo-3-methoxyaniline, 2,4-Dibromo-5-methoxyaniline10% (of this compound)[1]
Direct BrominationCopper(II) Bromide (CuBr₂)1-hexyl-3-methylimidazolium bromideRoom Temperature4-Bromo-3-methoxyaniline95%[2]
Protecting Group StrategyN-Bromosuccinimide (NBS) on acetylated anilineAcetonitrileRoom TemperatureN-(2-bromo-5-methoxyphenyl)acetamideHigh (qualitative)[3]

Experimental Protocols

Protocol 1: Direct Bromination of 3-Methoxyaniline (Low Yield Method for Troubleshooting Reference)

This protocol is provided as a reference for understanding the challenges of direct bromination.

  • Dissolution: Dissolve 3-methoxyaniline (1.0 eq) in chloroform.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with aqueous sodium thiosulfate (B1220275) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[1]

Protocol 2: High-Yield Synthesis via Protecting Group Strategy

This three-step protocol is the recommended procedure for obtaining a higher yield of this compound.

Step 1: Acetylation of 3-Methoxyaniline

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in dichloromethane (B109758) (DCM).

  • Addition of Acetic Anhydride (B1165640): Add acetic anhydride (1.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(3-methoxyphenyl)acetamide, which can often be used in the next step without further purification.[4]

Step 2: Bromination of N-(3-methoxyphenyl)acetamide

  • Dissolution: Dissolve N-(3-methoxyphenyl)acetamide (1.0 eq) in acetonitrile.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.

  • Catalyst: Add a catalytic amount of a strong acid, such as a drop of concentrated HCl.[3]

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into water to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude N-(2-bromo-5-methoxyphenyl)acetamide can be dried and used in the next step.

Step 3: Hydrolysis of N-(2-bromo-5-methoxyphenyl)acetamide

  • Reaction Setup: Suspend N-(2-bromo-5-methoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol (B145695) and water.

  • Addition of Base: Add a solution of sodium hydroxide (B78521) (2-3 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography if necessary.[5]

Mandatory Visualization

direct_bromination cluster_start Starting Material cluster_reaction Direct Bromination cluster_workup Workup & Purification cluster_product Products 3-Methoxyaniline 3-Methoxyaniline Reaction NBS, Chloroform 0°C to RT 3-Methoxyaniline->Reaction Workup Aqueous Wash Reaction->Workup Purification Column Chromatography Workup->Purification This compound This compound (Low Yield) Purification->this compound Side_Products Isomers & Di-bromo Product Purification->Side_Products

Caption: Workflow for the direct bromination of 3-methoxyaniline.

protecting_group_strategy cluster_step1 Step 1: Protection cluster_step2 Step 2: Bromination cluster_step3 Step 3: Deprotection Start 3-Methoxyaniline Acetylation Acetic Anhydride, DCM Start->Acetylation Intermediate1 N-(3-methoxyphenyl)acetamide Acetylation->Intermediate1 Bromination NBS, Acetonitrile, H+ Intermediate1->Bromination Intermediate2 N-(2-bromo-5-methoxyphenyl)acetamide Bromination->Intermediate2 Hydrolysis NaOH, EtOH/H₂O, Reflux Intermediate2->Hydrolysis Final_Product This compound (High Yield) Hydrolysis->Final_Product

Caption: High-yield synthesis of this compound via a protecting group strategy.

References

Technical Support Center: Purification of Crude 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Bromo-5-methoxyaniline.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark green or brown solid/oil. What causes this coloration?

A1: The discoloration of anilines, including this compound, is typically due to the oxidation of the amino group upon exposure to air and light.[1][2] This process can form highly colored polymeric impurities. The synthesis of this compound often involves the reduction of a nitroaromatic precursor, and incomplete reaction or side reactions can also lead to colored byproducts.

Q2: What are the most common impurities in crude this compound synthesized from 4-Bromo-3-nitroanisole?

A2: Common impurities include unreacted starting material (4-Bromo-3-nitroanisole), partially reduced intermediates (e.g., nitroso or hydroxylamine (B1172632) compounds), and colored oxidation/polymerization products of the aniline.

Q3: How can I prevent my purified this compound from discoloring during storage?

A3: To minimize oxidation, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, protected from light, and at a low temperature.

Troubleshooting Guide

Recrystallization Issues

Problem Possible Cause Solution
Product does not dissolve in the hot recrystallization solvent. The solvent is not suitable for the compound.Select a more appropriate solvent. This compound is soluble in ethanol, acetone, and dimethylformamide.[3] Consider using a solvent mixture, such as ethanol/water.
Product "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated with impurities.Use a lower boiling point solvent or add a co-solvent to reduce the overall boiling point. If impurities are the cause, first purify by column chromatography.
No crystals form upon cooling. The solution is not saturated enough.Evaporate some of the solvent to increase the concentration and then try cooling again. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of pure this compound if available.
The purified crystals are still colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that using too much charcoal can reduce your yield.
Low recovery yield after recrystallization. Too much solvent was used, or the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation.

Column Chromatography Issues

Problem Possible Cause Solution
Product streaks on the TLC plate and gives broad bands on the column. Anilines are basic and can interact strongly with the acidic silica (B1680970) gel.Deactivate the silica gel by preparing the slurry and eluent with a small amount of a volatile base, such as 0.5-1% triethylamine (B128534).
Poor separation of the product from impurities. The chosen solvent system is not optimal.Adjust the polarity of the eluent. For this compound, a common system is n-hexane-ethyl acetate (B1210297) (5:1), which gives an Rf of approximately 0.3.[4] Experiment with different ratios or try a different solvent system, such as dichloromethane (B109758)/methanol for more polar impurities.
The product does not elute from the column. The eluent is not polar enough, or the product has degraded on the silica gel.Gradually increase the polarity of the eluent. If degradation is suspected, use deactivated silica gel and work quickly.
The purified product is still colored. Colored impurities are co-eluting with the product.Consider a pre-purification step, such as a charcoal treatment of the crude material dissolved in a suitable solvent, followed by filtration before chromatography.

Data Presentation

The following table summarizes quantitative data related to the purification of this compound.

Purification Method Solvent/Eluent System Typical Recovery Yield Purity (Typical) Notes
Column Chromatography n-Hexane:Ethyl Acetate (5:1)~46%[4]>98%The crude material is often a dark solid, and the purified product is a yellow oil.[4] The Rf of the product in this system is approximately 0.3.[4]
Recrystallization Ethanol/WaterNot specified in literature, but generally expected to be >70% depending on crude purity.HighA good option for removing less polar or more polar impurities if the crude material is not heavily contaminated.
Recrystallization Hexane (B92381)/Ethyl AcetateNot specified in literature.HighCan be used if the product is a solid. The solubility in cold hexane is expected to be low.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on a documented synthesis of this compound.[4]

  • Preparation of the Silica Gel Slurry:

    • Prepare a slurry of silica gel in the initial eluent (n-hexane:ethyl acetate, 5:1). To minimize streaking, it is advisable to add triethylamine to the eluent (0.5-1% by volume).

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound (obtained as a green solid with a crude yield of ~95% from the reduction of 4-Bromo-3-nitroanisole) in a minimum amount of dichloromethane or the eluent.

    • Alternatively, for better band resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent to dryness.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the n-hexane:ethyl acetate (5:1) mixture.

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC), using the same eluent system. The target product should have an Rf value of approximately 0.3.[4]

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a yellow oil.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • Place a small amount of the crude this compound in a test tube.

    • Add a small amount of a potential solvent (e.g., ethanol). If it dissolves readily at room temperature, the solvent is not suitable. If it is sparingly soluble at room temperature, heat the test tube. If the solid dissolves upon heating and reappears upon cooling, the solvent is a good candidate.

    • If a single solvent is not ideal, a two-solvent system (e.g., ethanol/water) can be used. Dissolve the crude product in the "good" solvent (ethanol) and add the "poor" solvent (water) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent (or solvent pair) required to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven or in a desiccator.

Mandatory Visualization

Purification_Workflow Crude Crude this compound (Green/Brown Solid or Oil) Dissolve Dissolve in Minimum Solvent Crude->Dissolve Recrystallization Path Column_Chrom Column Chromatography (Silica Gel, Hexane:EtOAc 5:1) Crude->Column_Chrom Chromatography Path Charcoal Add Activated Charcoal (Optional for Color Removal) Dissolve->Charcoal Hot_Filter Hot Filtration Charcoal->Hot_Filter Cool Cool to Induce Crystallization Hot_Filter->Cool Collect_Crystals Collect Crystals by Vacuum Filtration Cool->Collect_Crystals Pure_Solid Pure Crystalline This compound Collect_Crystals->Pure_Solid Evaporate Solvent Evaporation Column_Chrom->Evaporate Pure_Oil Pure this compound (Yellow Oil) Evaporate->Pure_Oil

Caption: Purification workflow for crude this compound.

Troubleshooting_Logic Start Purification Issue Encountered Is_Colored Is the Product Colored? Start->Is_Colored Use_Charcoal Use Activated Charcoal in Recrystallization Is_Colored->Use_Charcoal Yes Is_Streaking Streaking on TLC/ Column? Is_Colored->Is_Streaking No Check_Oxidation Prevent Air/Light Exposure Use_Charcoal->Check_Oxidation Check_Oxidation->Is_Streaking Deactivate_Silica Add Triethylamine (0.5-1%) to Eluent and Silica Slurry Is_Streaking->Deactivate_Silica Yes Poor_Separation Poor Separation? Is_Streaking->Poor_Separation No Deactivate_Silica->Poor_Separation Optimize_Eluent Optimize Eluent Polarity (e.g., adjust Hexane:EtOAc ratio) Poor_Separation->Optimize_Eluent Yes Low_Yield Low Yield? Poor_Separation->Low_Yield No Optimize_Eluent->Low_Yield Minimize_Solvent Use Minimum Hot Solvent (Recrystallization) Low_Yield->Minimize_Solvent Yes Success Purification Successful Low_Yield->Success No Check_Fractions Re-check all Fractions (Chromatography) Minimize_Solvent->Check_Fractions Check_Fractions->Success

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Bromination of 5-Methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 5-methoxyaniline.

Troubleshooting Guide

Users encountering issues during the bromination of 5-methoxyaniline can refer to the following guide for potential causes and corrective actions.

Diagram: Troubleshooting Workflow for Bromination of 5-Methoxyaniline

G cluster_start Observed Issue cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions start Start polybromination Polybromination (Di-/Tribrominated Products) start->polybromination Identify the primary issue low_yield Low Yield of Desired Product start->low_yield Identify the primary issue poor_regioselectivity Poor Regioselectivity (Mixture of Isomers) start->poor_regioselectivity Identify the primary issue oxidation Formation of Colored Impurities/Tar start->oxidation Identify the primary issue cause_poly - High reactivity of substrate - Strong brominating agent - High reaction temperature polybromination->cause_poly cause_yield - Incomplete reaction - Product loss during workup - Substrate degradation low_yield->cause_yield cause_regio - Strong directing effects of -NH2 and -OCH3 groups - Reaction conditions favor multiple isomers poor_regioselectivity->cause_regio cause_oxidation - Presence of strong oxidants - Harsh reaction conditions - Air exposure oxidation->cause_oxidation solution_poly - Use milder brominating agent (e.g., NBS) - Protect amino group (acetylation) - Lower reaction temperature cause_poly->solution_poly solution_yield - Monitor reaction completion (TLC) - Optimize workup procedure - Use inert atmosphere cause_yield->solution_yield solution_regio - Use protecting group strategy - Control solvent polarity - Employ regioselective catalyst (if available) cause_regio->solution_regio solution_oxidation - Use purified reagents - Degas solvent - Run reaction under inert gas (N2, Ar) cause_oxidation->solution_oxidation

Caption: A troubleshooting workflow for identifying and resolving common side reactions in the bromination of 5-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the bromination of 5-methoxyaniline?

The most prevalent side reactions are polybromination and poor regioselectivity. The strong activating nature of both the amino (-NH2) and methoxy (B1213986) (-OCH3) groups makes the aromatic ring highly susceptible to electrophilic attack, often leading to the formation of di- and even tri-brominated products.[1][2][3] Obtaining a single, specific isomer can also be challenging due to the ortho- and para-directing effects of both substituents. Oxidation of the aniline (B41778) functionality is another potential side reaction, which can lead to the formation of colored impurities.

Q2: How can I control polybromination?

To mitigate polybromination, the reactivity of the substrate needs to be attenuated. A common and effective strategy is the protection of the highly activating amino group via acetylation to form an amide.[4][5] This reduces the electron-donating capacity of the nitrogen, thus deactivating the ring towards multiple substitutions. Other approaches include using a milder brominating agent, such as N-bromosuccinimide (NBS), instead of elemental bromine, and maintaining a low reaction temperature.[6]

Q3: I obtained a mixture of ortho- and para-bromo isomers. How can I improve the regioselectivity?

Achieving high regioselectivity can be difficult due to the combined directing effects of the amino and methoxy groups. The use of a protecting group on the amine can sterically hinder the ortho positions, favoring the formation of the para-brominated product.[5] The choice of solvent can also influence the isomeric ratio.

Q4: My reaction mixture turned dark, and the product is colored. What is the cause and how can I prevent it?

The formation of a dark-colored reaction mixture or a colored final product often indicates oxidation of the aniline substrate. This can be minimized by using purified reagents and solvents, and by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

Q5: What is a reliable method to monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the consumption of the starting material and the formation of products. This allows for timely quenching of the reaction to prevent the formation of undesired polybrominated byproducts. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for analyzing the product mixture.[7][8][9][10]

Quantitative Data on Product Distribution

The following table summarizes expected product distributions under different reaction conditions based on general principles of aniline bromination. Specific yields for 5-methoxyaniline may vary.

Brominating AgentSolventTemperatureExpected Major Product(s)Expected Side Product(s)
Br₂ (excess)Acetic AcidRoom Temp.2,4-Dibromo-5-methoxyanilineTribrominated species, other isomers
Br₂ (1 equiv.)Acetic Acid0 °CMixture of 2-bromo- and 4-bromo-5-methoxyanilineDibrominated products
NBS (1 equiv.)AcetonitrileRoom Temp.Monobrominated isomersDibrominated products (minor)
Acetanilide (B955) derivative + Br₂Acetic AcidRoom Temp.4-Bromo-5-methoxyacetanilideOrtho-bromo isomer

Experimental Protocols

Protocol 1: General Procedure for Bromination of 5-Methoxyaniline with Bromine in Acetic Acid (Illustrative of Side Reactions)
  • Dissolution: Dissolve 5-methoxyaniline (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise to the stirred solution of 5-methoxyaniline over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into a beaker containing ice water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. If a precipitate forms, collect it by vacuum filtration. If an oil is obtained, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product, which is likely a mixture of mono- and di-brominated isomers, can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Selective Monobromination via Acetylation

Step A: Acetylation of 5-Methoxyaniline

  • Reaction Setup: In a flask, dissolve 5-methoxyaniline (1.0 eq.) in glacial acetic acid.

  • Acylation: Add acetic anhydride (B1165640) (1.1 eq.) dropwise to the solution while stirring. Continue stirring at room temperature for 30 minutes.

  • Isolation: Pour the reaction mixture into ice water to precipitate the N-(5-methoxyphenyl)acetamide. Collect the solid by vacuum filtration, wash with cold water, and dry.

Step B: Bromination of N-(5-methoxyphenyl)acetamide

  • Dissolution: Dissolve the dried N-(5-methoxyphenyl)acetamide (1.0 eq.) in glacial acetic acid.

  • Bromination: Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid to the stirred solution at room temperature.

  • Reaction: Stir the mixture for 1-2 hours, monitoring by TLC.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1 to isolate the monobrominated acetanilide.

Step C: Hydrolysis of the Brominated Acetanilide

  • Hydrolysis: Reflux the purified brominated acetanilide in a mixture of ethanol (B145695) and aqueous hydrochloric acid until TLC analysis indicates complete conversion to the amine.

  • Isolation: Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the brominated 5-methoxyaniline. Collect the product by filtration, wash with water, and dry.

Diagram: Experimental Workflow for Selective Monobromination

G cluster_workflow Selective Monobromination Workflow start 5-Methoxyaniline acetylation Acetylation (Acetic Anhydride) start->acetylation intermediate N-(5-methoxyphenyl)acetamide acetylation->intermediate bromination Bromination (Br2 or NBS) intermediate->bromination bromo_intermediate Bromo-N-(5-methoxyphenyl)acetamide bromination->bromo_intermediate hydrolysis Hydrolysis (Acid or Base) bromo_intermediate->hydrolysis product Monobrominated 5-Methoxyaniline hydrolysis->product

Caption: A workflow diagram illustrating the key steps for achieving selective monobromination of 5-methoxyaniline.

References

Technical Support Center: Optimizing Reactions with 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-5-methoxyaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: this compound is a versatile building block frequently used in several palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with a boronic acid or ester.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with an amine.

  • Sonogashira Coupling: For the formation of a C-C bond with a terminal alkyne.

Q2: What is a typical starting temperature range for these reactions?

A2: As a general guideline, most palladium-catalyzed coupling reactions with aryl bromides like this compound require heating. Typical starting temperature ranges are:

  • Suzuki-Miyaura Coupling: 80 °C to 110 °C.[1]

  • Buchwald-Hartwig Amination: 80 °C to 120 °C for conventional heating. Microwave-assisted reactions may employ higher temperatures (e.g., 130 °C to 150 °C) for shorter durations.

  • Sonogashira Coupling: Can sometimes proceed at room temperature, but often requires heating to 60 °C - 100 °C, especially for less reactive substrates.

Q3: How does the methoxy (B1213986) and aniline (B41778) group on the ring affect the reactivity of this compound?

A3: The electron-donating nature of the methoxy and aniline groups can increase the electron density on the aromatic ring. This can make the oxidative addition step of the palladium catalytic cycle, which is often rate-limiting, slower compared to electron-deficient aryl bromides. Therefore, a suitable choice of ligand and potentially higher reaction temperatures may be necessary to achieve a good reaction rate and yield.

Q4: What are common solvents for reactions involving this compound?

A4: The choice of solvent is crucial and depends on the specific reaction. Common anhydrous solvents include:

  • Suzuki Coupling: Toluene, 1,4-dioxane, THF, or DME, often with an aqueous base solution.[1]

  • Buchwald-Hartwig Amination: Toluene, 1,4-dioxane, or THF.

  • Sonogashira Coupling: DMF, triethylamine, or THF.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Insufficient Temperature Gradually increase the reaction temperature in 10 °C increments, e.g., from 80 °C up to 120 °C.Aryl bromides with electron-donating groups may require more thermal energy to undergo oxidative addition.
Catalyst Inactivity Use a pre-catalyst or screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos).The ligand choice is critical for stabilizing the palladium center and facilitating the catalytic cycle.
Inappropriate Base Switch to a stronger base like K₃PO₄ or Cs₂CO₃.The base activates the boronic acid for transmetalation. A stronger, non-nucleophilic base can improve reaction rates.
Protodeboronation Use rigorously degassed solvents and ensure an inert atmosphere. Consider using a more stable boronic ester (e.g., pinacol (B44631) ester).This side reaction consumes the boronic acid and is often promoted by oxygen or residual water.
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
Suboptimal Temperature Increase the temperature to the higher end of the typical range (100-120 °C) or consider using microwave irradiation.Higher temperatures can overcome the activation energy barrier for C-N bond formation.
Ligand Incompatibility Screen bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.These ligands are known to promote the reductive elimination step and are effective for challenging substrates.
Base Strength Use a strong, non-nucleophilic base such as NaOt-Bu or LHMDS.A strong base is required to deprotonate the amine and facilitate its coordination to the palladium center.
Catalyst Poisoning Ensure high purity of starting materials and solvents. The aniline moiety of the substrate itself can sometimes interact with the catalyst.Impurities can deactivate the palladium catalyst. Using a higher catalyst loading (e.g., 2-5 mol%) might be beneficial.
Issue 3: Side Reactions at Elevated Temperatures
Potential Cause Troubleshooting Step Rationale
Homocoupling of Boronic Acid (Suzuki) Run the reaction at the lowest temperature that provides a reasonable rate. Optimize the palladium-to-ligand ratio.Higher temperatures can sometimes favor side reactions like homocoupling.
Debromination Screen different bases and ensure a thoroughly inert atmosphere.Dehalogenation can occur as a side reaction, particularly with certain bases at high temperatures.
Product Decomposition Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times at high temperatures.The desired product may not be stable to prolonged heating under the reaction conditions.

Quantitative Data

The following tables summarize representative reaction conditions for palladium-catalyzed cross-coupling reactions. Note that these are based on typical conditions for similar substrates and should be used as a starting point for optimization with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285[1]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane1001280-90
33-Chlorophenylboronic acidPd(OAc)₂ (3) / XPhos (6)Cs₂CO₃DMF1102465-75[2]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAminePd-Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)X-Phos (4)NaOt-BuToluene10024High
2MorpholinePd₂(dba)₃ (1.5)BINAP (3)K₃PO₄Toluene11018~85
3PyrrolidinePd(OAc)₂ (1)XPhos (2)NaOtBuToluene10012-2470-90

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Degassing: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Reactants: - this compound - Coupling Partner - Base add_catalyst Add Pd Catalyst & Ligand prep_reagents->add_catalyst degas Degas Vessel (Evacuate/Backfill with Ar/N2) add_catalyst->degas add_solvent Add Degassed Solvent degas->add_solvent heat Heat to Desired Temperature (e.g., 80-120 °C) add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete workup Aqueous Work-up & Extraction cool->workup purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic Troubleshooting Low Yield: Temperature Optimization start Low or No Yield Observed check_temp Is reaction temperature ≥ 80 °C? start->check_temp increase_temp Increase temperature to 90-110 °C check_temp->increase_temp No check_side_reactions Side reactions observed (e.g., debromination)? check_temp->check_side_reactions Yes increase_temp->start optimize_conditions Re-evaluate base and ligand. Run at lowest effective temperature. check_side_reactions->optimize_conditions Yes no_success Yield Still Low check_side_reactions->no_success No success Yield Improved optimize_conditions->success screen_catalyst Screen alternative catalysts and ligands. screen_catalyst->success no_success->screen_catalyst

Caption: A decision tree for troubleshooting low-yield reactions with a focus on temperature.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully employing 2-bromo-5-methoxyaniline in cross-coupling reactions. Find answers to frequently asked questions and consult our troubleshooting guides for solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The main challenges arise from the electronic properties of the substrate. The methoxy (B1213986) and aniline (B41778) groups are electron-donating, which can increase the electron density at the bromine-bearing carbon. This can make the initial oxidative addition step of the catalytic cycle, which is often rate-limiting, more difficult. Additionally, the aniline moiety can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2]

Q2: Which types of cross-coupling reactions are most suitable for this compound?

Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all viable options for functionalizing this compound.[3] The choice of reaction will depend on the desired bond formation:

  • Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with aryl or vinyl boronic acids/esters.[3]

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with a variety of primary and secondary amines.[3]

  • Sonogashira Coupling: For forming carbon-carbon bonds with terminal alkynes.[3]

Q3: What general considerations are crucial for successful cross-coupling with this substrate?

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. It is essential to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[1]

  • Anhydrous Conditions: Water can lead to undesirable side reactions, such as protodeboronation of boronic acids in Suzuki couplings.[1][4] Ensure all reagents and solvents are anhydrous.

  • Reagent Quality: Use fresh, high-purity reagents. Impurities in the starting materials or catalyst can negatively impact the reaction outcome.[5]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no product yield.

Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure you are using a suitable Pd(0) source or that your Pd(II) precatalyst is effectively reduced to Pd(0) under the reaction conditions.[1] Consider using a more active pre-catalyst.
Inappropriate Ligand For electron-rich substrates like this compound, standard ligands like PPh₃ may be insufficient.[1] Screen bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos.[1]
Inefficient Base The choice of base is critical for the transmetalation step.[4] Screen different bases like K₃PO₄ or Cs₂CO₃, ensuring they are anhydrous and finely ground.[1]
Suboptimal Solvent The solubility of the base and reactants is important.[4] Screen common solvents such as dioxane or toluene, often with an aqueous co-solvent.[3][6]
Low Reaction Temperature Increasing the temperature may be necessary to overcome the activation energy for the oxidative addition of the electron-rich aryl bromide.[1]

Problem: Significant side product formation (e.g., homocoupling, protodeboronation).

Side Product Mitigation Strategies
Protodeboronation This is the cleavage of the C-B bond of the boronic acid.[4] Use anhydrous conditions and consider using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts.[4]
Homocoupling This involves the coupling of two boronic acid molecules.[4] Optimize the stoichiometry of the boronic acid (a slight excess of 1.2-1.5 equivalents is common).[1]
Dehalogenation The bromo group is replaced by a hydrogen atom. This can sometimes be addressed by optimizing the catalyst and ligand system.
Buchwald-Hartwig Amination

Problem: Low conversion of the starting material.

Potential Cause Troubleshooting Steps
Catalyst System The choice of ligand is crucial.[7] For challenging substrates, consider using bulky, electron-rich ligands. Pre-formed catalysts can sometimes offer better results than generating the active catalyst in situ.
Base Selection Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[7] The solubility of the base can also be a factor.
Reaction Temperature While some modern catalyst systems allow for lower temperatures, amination of aryl bromides may require elevated temperatures to proceed efficiently.
Sonogashira Coupling

Problem: Formation of a black precipitate (palladium black).

Potential Cause Troubleshooting Steps
Catalyst Decomposition The black precipitate is likely palladium black, indicating the active Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle.[8]
Oxygen Contamination Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[8] Oxygen can promote catalyst decomposition.[8]
Inadequate Ligand A suitable phosphine ligand is necessary to stabilize the palladium catalyst.[8] For bromoalkenes, bulkier, electron-rich phosphine ligands can be beneficial.[8]
Solvent Effects Certain solvents, such as THF, can sometimes promote the formation of palladium black.[8] Consider switching to a different solvent.

Problem: Significant alkyne homocoupling (Glaser coupling).

Potential Cause Troubleshooting Steps
Presence of Oxygen Oxygen can promote the homocoupling of terminal alkynes.[8] Rigorous degassing and maintenance of an inert atmosphere are crucial.[8]
Excess Copper Co-catalyst While a copper(I) co-catalyst is often essential, an excess can sometimes favor Glaser coupling. Optimize the amount of the copper salt.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound Analogs
Entry Aryl Bromide Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
12-Bromo-3,5-dimethoxytoluenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9085
22-Bromo-3,5-dimethoxytoluene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane10092
32-BromoanilineVarious aryl boronic estersCataXCium A Pd G3 (5)-K₂CO₃Dioxane/H₂O7091

Data is representative and based on similar substrates. Optimization for this compound is recommended.[6][9]

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides
Parameter Recommendation Notes
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pre-formed catalysts can also be highly effective.[10]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)The ligand choice is critical for successful coupling.[11]
Base NaOtBu, K₂CO₃, Cs₂CO₃The strength and solubility of the base are important factors.
Solvent Toluene, Dioxane, THFAnhydrous solvents are required.
Temperature 80-110 °CMay require optimization.

These are general guidelines; specific conditions will depend on the coupling partners.

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides
Parameter Recommendation Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)Other palladium sources can also be used.[12]
Copper Co-catalyst CuI (1-5 mol%)Essential in the traditional Sonogashira reaction.[3]
Ligand PPh₃ or other phosphinesHelps to stabilize the palladium catalyst.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Often used in excess, sometimes as the solvent.[3]
Solvent DMF, THF, or the amine base itselfAnhydrous and degassed.
Temperature Room Temperature to 80 °CDependent on the reactivity of the substrates.

Copper-free Sonogashira protocols also exist and may be advantageous in some cases.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand if required.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1).[3][6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents: - this compound - Boronic Acid/Ester - Base B 2. Add Catalyst System: - Palladium Precursor - Ligand A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (Inert Atmosphere) C->D E 5. Monitor Progress (TLC/GC-MS) D->E F 6. Quench and Extract E->F Reaction Complete G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree Start Low or No Yield Q1 Is the Catalyst System Appropriate? Start->Q1 Sol1 Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Q1->Sol1 No Q2 Is the Base Effective? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Screen Stronger, Anhydrous Bases (e.g., K3PO4, Cs2CO3) Q2->Sol2 No Q3 Are Reaction Conditions Optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Increase Temperature Screen Solvents Q3->Sol3 No End Consult Further Literature or Technical Support Q3->End Yes A3_Yes Yes A3_No No

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

Suzuki_Cycle pd0 LnP(0) oa_complex LnPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition trans_complex LnPd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' dummy_product trans_complex->dummy_product Product arx Ar-X (this compound) boronic Ar'-B(OR)2 base Base dummy_arx dummy_arx->oa_complex Ar-X dummy_boronic dummy_boronic->trans_complex Ar'-B(OR)2 dummy_base dummy_base->trans_complex Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Managing Impurities in 2-Bromo-5-methoxyaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis, purification, and handling of 2-Bromo-5-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: Two primary synthesis routes are commonly employed:

  • Bromination of m-Anisidine: This involves the direct bromination of 3-methoxyaniline (m-anisidine). While direct, this method can be prone to over-bromination, leading to di-substituted impurities.

  • Reduction of 4-Bromo-3-nitroanisole: This route involves the reduction of a nitro group to an amine. This method can offer better control over mono-bromination.[1]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: The potential impurities largely depend on the synthetic route chosen:

  • From Bromination of m-Anisidine:

    • Unreacted m-Anisidine: Incomplete reaction can leave residual starting material.

    • Di-brominated Impurities: Over-bromination can lead to the formation of 2,4-dibromo-5-methoxyaniline (B1590041) and/or 2,6-dibromo-5-methoxyaniline. The amino group of aniline (B41778) and its derivatives is strongly activating, making the aromatic ring susceptible to polysubstitution.

  • From Reduction of 4-Bromo-3-nitroanisole:

    • Unreacted 4-Bromo-3-nitroanisole: Incomplete reduction will result in the presence of the starting material.

Q3: My final product of this compound is discolored (e.g., brown or dark). What could be the cause?

A3: Discoloration of this compound is often due to the presence of oxidized impurities. Aromatic amines are susceptible to air oxidation, which can form colored byproducts. The presence of trace metal impurities can also catalyze this oxidation. It has been noted that some commercial batches of similar compounds like o-bromoaniline are dark due to impurities.

Q4: How can I purify crude this compound?

A4: Several methods can be employed for purification:

  • Column Chromatography: This is a common and effective method for separating the desired product from starting materials and di-brominated impurities. A silica (B1680970) gel column with a solvent system like n-hexane-ethyl acetate (B1210297) is often used.[1]

  • Recrystallization: If a suitable solvent is found, recrystallization can be an effective technique for removing impurities, especially if the impurity profile is not complex.

  • Vacuum Distillation: For certain aromatic amines, vacuum distillation can be a powerful purification method to remove colored impurities and other byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure the quality and stoichiometry of reagents.
Product loss during workup.- Optimize extraction and washing steps. - Avoid emulsion formation during aqueous workup by adding brine.
Presence of Starting Material (m-Anisidine or 4-Bromo-3-nitroanisole) Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material. - Increase the amount of the limiting reagent slightly.
Presence of Di-brominated Impurities Over-bromination of m-anisidine.- Carefully control the stoichiometry of the brominating agent. - Add the brominating agent slowly and at a low temperature to improve selectivity. - Consider using a milder brominating agent.
Discolored Product Oxidation of the product.- Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible. - Store the final product in a cool, dark place, and under an inert atmosphere. - Purify the product using column chromatography or vacuum distillation to remove colored impurities.
Broad or Tailing Peaks in HPLC Analysis Interaction of the amine with silica-based columns.- Use a mobile phase with a suitable pH to suppress the ionization of the amine. - Consider using a column with end-capping or a polymer-based stationary phase.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameChemical StructureMolecular Weight ( g/mol )Typical Analytical Signature
m-AnisidineC₇H₉NO123.15Shorter retention time in RP-HPLC compared to the product.
4-Bromo-3-nitroanisoleC₇H₆BrNO₃232.03Distinct mass spectrum in GC-MS.
2,4-dibromo-5-methoxyanilineC₇H₇Br₂NO280.95Longer retention time in RP-HPLC. Characteristic isotopic pattern in MS due to two bromine atoms.
2,6-dibromo-5-methoxyanilineC₇H₇Br₂NO280.95Similar analytical behavior to the 2,4-isomer, may require specific chromatographic conditions for separation.

Table 2: Example Selectivity in Bromination of Anilines

ReactionProduct Ratio (Mono-bromo : Di-bromo)
Bromination of anilinesApproximately 9 : 1

Note: This ratio can vary significantly based on reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Bromo-3-nitroanisole
  • Dissolution: Dissolve 4-Bromo-3-nitroanisole (1.0 eq.) in a mixture of ethanol (B145695) and water.

  • Addition of Reagents: To the solution, add iron powder (5.0 eq.) and ammonium (B1175870) chloride (4.0 eq.).

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or ether).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Expected Elution Order: m-Anisidine -> this compound -> Di-brominated impurities.

Protocol 3: GC-MS Method for Impurity Identification
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

Visualizations

G Troubleshooting Workflow for Impurity Issues start Impurity Detected in This compound check_synthesis Identify Synthesis Route start->check_synthesis bromination Bromination of m-Anisidine check_synthesis->bromination Bromination reduction Reduction of 4-Bromo-3-nitroanisole check_synthesis->reduction Reduction check_impurity_brom Identify Impurity Type bromination->check_impurity_brom check_impurity_red Unreacted Starting Material? reduction->check_impurity_red unreacted_ma Unreacted m-Anisidine check_impurity_brom->unreacted_ma Starting Material dibromo Di-bromo Impurities check_impurity_brom->dibromo Over-reaction unreacted_nitro Unreacted 4-Bromo-3-nitroanisole check_impurity_red->unreacted_nitro Yes action_incomplete Action: Increase Reaction Time/Temperature unreacted_ma->action_incomplete action_overbrom Action: Control Stoichiometry and Temperature dibromo->action_overbrom action_incomplete_red Action: Ensure Complete Reduction unreacted_nitro->action_incomplete_red purification Purify via Column Chromatography/Distillation action_incomplete->purification action_overbrom->purification action_incomplete_red->purification

Caption: Troubleshooting logic for identifying and addressing common impurities.

G General Experimental Workflow synthesis Synthesis of Crude This compound workup Aqueous Workup and Extraction synthesis->workup drying Drying and Solvent Removal workup->drying in_process_control In-Process Control (TLC/HPLC) drying->in_process_control purification Purification (Column Chromatography) in_process_control->purification Crude Product characterization Characterization and Impurity Profiling (HPLC, GC-MS, NMR) purification->characterization final_product Pure this compound characterization->final_product

Caption: A typical experimental workflow for producing pure this compound.

References

Technical Support Center: Synthesis of 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Bromo-5-methoxyaniline, a key intermediate in pharmaceutical and materials science applications. The guidance is tailored for researchers, chemists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent laboratory-scale synthesis involves the electrophilic bromination of 3-methoxyaniline (m-anisidine) using a brominating agent like N-bromosuccinimide (NBS). This method is favored for its relatively mild conditions and control over regioselectivity.

Q2: What are the primary safety precautions to consider during this synthesis?

N-bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] The reaction may also involve flammable organic solvents. A thorough risk assessment should be conducted before commencing the experiment.

Q3: What are the typical physical properties of this compound?

This compound is typically a white to off-white or light yellow solid at room temperature, sometimes appearing as a brown solid or liquid.[2][3] It has limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and dimethylformamide.[2]

Troubleshooting Guide

Low Yield

Q4: My yield of this compound is consistently low. What are the potential causes and solutions?

Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Temperature: Temperature control is crucial. While the reaction is often carried out at room temperature, the specific substrate and solvent may necessitate cooling to prevent side reactions or gentle heating to ensure completion.[1] Experiment with a temperature range, for instance, starting at 0°C and slowly warming to room temperature.

  • Reagent Quality: Ensure the purity of your starting materials, especially the 3-methoxyaniline and NBS. Impurities in the starting material can lead to undesired side reactions. Recrystallize or purify the starting materials if necessary.

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps. Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. Optimize your purification technique (e.g., column chromatography) to minimize loss.

Impurity Formation and Side Reactions

Q5: I am observing significant amounts of impurities in my crude product. What are the likely side products and how can I minimize them?

The primary impurities are often isomers and di-brominated products.

  • Formation of Isomers: The methoxy (B1213986) and amino groups in 3-methoxyaniline direct bromination to the ortho and para positions. While the desired product is the 2-bromo isomer, other isomers like 4-bromo-3-methoxyaniline (B105682) and 6-bromo-3-methoxyaniline can also form. The regioselectivity is highly dependent on the solvent polarity.[4][5] Nonpolar solvents may favor the formation of different isomers compared to polar solvents like DMF, which is known to promote para-selectivity in many cases.[6]

  • Di-bromination: The high activation of the aromatic ring by both the amino and methoxy groups makes it susceptible to over-bromination, leading to the formation of di-bromo products.[7] To minimize this, consider the following:

    • Slow Addition of Brominating Agent: Add the NBS solution dropwise to the solution of 3-methoxyaniline at a controlled temperature. This maintains a low concentration of the brominating agent in the reaction mixture.

    • Stoichiometry: Use a strict 1:1 molar ratio of 3-methoxyaniline to NBS. An excess of NBS will significantly increase the formation of di-brominated products.

    • Protecting the Amino Group: To reduce the activating effect of the amino group, it can be protected, for example, by acetylation to form the corresponding acetanilide. The acetyl group is less activating, which can help prevent over-bromination and improve regioselectivity. The protecting group can be removed after the bromination step.

Q6: How can I effectively purify this compound from its isomers and di-brominated byproducts?

Column chromatography is the most effective method for separating the desired product from its isomers and di-brominated impurities. A silica (B1680970) gel column with a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can provide good separation. The polarity of the eluent can be adjusted to achieve optimal separation.

Experimental Protocol and Data

General Experimental Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyaniline in a suitable solvent (e.g., N,N-dimethylformamide - DMF).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of NBS: In a separate flask, dissolve N-bromosuccinimide (NBS) in the same solvent. Add this solution dropwise to the cooled 3-methoxyaniline solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Reaction Parameters for Bromination of Substituted Anilines
ParameterValue/ConditionReference
Substrate 3-(trifluoromethyl)aniline[1]
Reagent N-Bromosuccinimide (NBS)[1]
Stoichiometry 1.0 eq. of NBS[1]
Solvent N,N-Dimethylformamide (DMF)[1]
Temperature 20 °C (Room Temperature)[1]
Reaction Time 3 hours[1]
Yield 90-92%[1]
Major Product 4-Bromo-3-(trifluoromethyl)aniline[1]
Side Products Traces of dibrominated products[1]

Note: This data is for a related substrate and serves as a representative example. Optimal conditions for 3-methoxyaniline may vary.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_low_yield Low Yield Troubleshooting cluster_impurity Impurity Issues cluster_solution Solution Start Synthesis of this compound Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Low Yield? Impurity Impurity Formation Problem->Impurity Impurity Issues? IncompleteReaction Check for Incomplete Reaction (TLC/HPLC) LowYield->IncompleteReaction ExtendReaction Extend Reaction Time or Slightly Increase Temperature IncompleteReaction->ExtendReaction Yes ReagentQuality Verify Reagent Purity IncompleteReaction->ReagentQuality No Solution Optimized Synthesis ExtendReaction->Solution PurifyReagents Purify Starting Materials ReagentQuality->PurifyReagents Impure WorkupLoss Optimize Work-up and Purification ReagentQuality->WorkupLoss Pure PurifyReagents->Solution WorkupLoss->Solution Isomers Isomer Formation Impurity->Isomers Dibromination Di-bromination Impurity->Dibromination Solvent Optimize Solvent Polarity Isomers->Solvent Solvent->Solution SlowAddition Slow Addition of NBS Dibromination->SlowAddition Stoichiometry Check Stoichiometry (1:1 ratio) SlowAddition->Stoichiometry ProtectingGroup Use Protecting Group for Amino Functionality Stoichiometry->ProtectingGroup ProtectingGroup->Solution

References

Technical Support Center: Reaction Monitoring for 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring chemical reactions involving 2-Bromo-5-methoxyaniline.

General Reaction Monitoring Workflow

Successful reaction monitoring involves a systematic process of sampling, analysis, and data interpretation. The following workflow provides a general framework for approaching this task, from initial technique selection to final data analysis.

Reaction_Monitoring_Workflow start Start: Reaction Setup select_tech Select Monitoring Technique (TLC, HPLC, GC-MS, NMR, FTIR) start->select_tech sampling Take Time-Point Sample (Quench if necessary) select_tech->sampling prep Prepare Sample for Analysis (Dilute, Filter, Derivatize) sampling->prep analysis Perform Analysis prep->analysis interpret Interpret Data (Compare to standards, calculate conversion) analysis->interpret decision Reaction Complete? interpret->decision decision:e->sampling:w No workup Proceed to Work-up decision->workup Yes continue_rxn Continue Reaction

Caption: General workflow for monitoring a chemical reaction.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered when monitoring reactions with this compound, broken down by analytical technique.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique ideal for quick checks on reaction progress, especially for identifying the consumption of starting material and the appearance of new products.

FAQs

  • Q: When is TLC the best choice for my reaction?

    • A: TLC is ideal for rapid, real-time checks of reaction progress, especially in a synthetic lab setting. It is excellent for determining if your starting material is consumed and for visualizing the formation of products and byproducts. It is less suited for precise quantitative analysis.

  • Q: How do I select an appropriate solvent system (eluent)?

    • A: Start with a moderately polar solvent system, such as 20-30% ethyl acetate (B1210297) in hexanes. The goal is to achieve an R_f (retention factor) value of ~0.3-0.5 for your starting material, which generally provides good separation. You can increase or decrease polarity by adjusting the solvent ratio to optimize spot separation.

  • Q: My spots are streaking badly. What's wrong?

    • A: Streaking is a common issue with amines on silica (B1680970) gel, which is acidic.[1] The basic amine group can interact strongly with the stationary phase. To fix this, add a small amount (0.5-2%) of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to your eluent.[2][1] Other causes include overloading the sample; try spotting a more dilute solution.

  • Q: I can't see any spots after developing the plate.

    • A: this compound and many of its derivatives are UV-active, so first check under a UV lamp (254 nm). If spots are still not visible, your sample may be too dilute; try concentrating it or spotting multiple times in the same location (allowing the solvent to dry between applications).[1][3] Alternatively, use a chemical stain like potassium permanganate (B83412) or anisaldehyde, which are effective for visualizing a wide range of organic compounds.

TLC Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Streaking Spots Sample is too concentrated (overloaded).Dilute the sample before spotting.[3]
Compound is strongly basic (e.g., aniline).Add 0.5-2% triethylamine or ammonia to the eluent.[1]
Spots Not Moving (R_f ≈ 0) Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexane/EtOAc mixture).[1]
Spots at Solvent Front (R_f ≈ 1) Eluent is too polar.Decrease the proportion of the polar solvent or choose a less polar system.[1]
No Visible Spots Sample is too dilute.Concentrate the sample or apply multiple spots in the same location.
Compound is not UV-active.Use a chemical stain (e.g., potassium permanganate, anisaldehyde).[4]
Sample dissolved in the solvent pool.Ensure the spotting line is above the eluent level in the chamber.[3]
Crooked Solvent Front Uneven stationary phase or plate touching the chamber wall.Ensure the plate is placed vertically and not touching the sides or filter paper wick.[5]

Experimental Protocol: TLC Analysis

  • Preparation: Prepare a developing chamber by adding the chosen eluent to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.[5]

  • Spotting: Using a capillary tube, spot a dilute solution of your reaction mixture onto the TLC plate's baseline. Also spot the starting material (this compound) and a co-spot (starting material and reaction mixture in the same lane) for reference.[4]

  • Development: Place the plate in the saturated chamber, ensuring the baseline is above the eluent level.[3] Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If necessary, further visualize by dipping the plate in a staining solution (e.g., potassium permanganate) and gently heating.

  • Interpretation: Compare the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of new spots indicate reaction progress.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both qualitative and quantitative analysis, offering superior separation and sensitivity compared to TLC.[6]

FAQs

  • Q: When should I use HPLC instead of TLC?

    • A: Use HPLC when you need to quantify the components of your reaction mixture (e.g., calculate conversion or yield), separate products with very similar polarities, or when high sensitivity is required.[6][7]

  • Q: What is a good starting point for an HPLC method for this compound?

    • A: A reversed-phase C18 column is a robust starting point for halogenated anilines.[8] Begin with a mobile phase gradient of water and acetonitrile (B52724) (or methanol), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape by protonating the aniline (B41778). A typical starting gradient could be 10% to 90% acetonitrile over 10-15 minutes.

  • Q: My peaks are tailing or showing poor shape. How can I fix this?

    • A: Peak tailing for anilines is often caused by interaction with residual silanol (B1196071) groups on the silica support. Adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase can protonate the aniline, minimizing this interaction. Tailing can also result from column degradation or sample overload.

HPLC Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing Strong interaction between basic analyte and stationary phase.Add 0.1% formic acid or TFA to the mobile phase.
Column overload.Inject a smaller volume or a more dilute sample.
Column contamination or degradation.Flush the column with a strong solvent or replace it.
Poor Resolution Inadequate separation between peaks.Optimize the mobile phase gradient (make it shallower).
Incorrect mobile phase.Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).
Ghost Peaks Contamination in the injector or mobile phase.Run a blank gradient; flush the injector and use fresh, high-purity solvents.
Drifting Baseline Insufficient column equilibration.Extend the equilibration time between runs.
Mobile phase composition changing (e.g., evaporation).Ensure mobile phase is well-mixed and covered.

Experimental Protocol: HPLC Purity Analysis

  • System: A standard HPLC system equipped with a UV detector.[8]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7][8]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient might be: 10% B to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 254 nm.[8]

  • Sample Prep: Quench a small aliquot of the reaction mixture, dilute it significantly with the mobile phase (e.g., 1:1000), and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Integrate the peak areas to determine the relative percentage of starting material, products, and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for volatile and thermally stable compounds, providing both separation and structural information from mass spectra.

FAQs

  • Q: Is GC-MS suitable for analyzing this compound?

    • A: Yes, GC-MS is a powerful technique for analyzing aniline derivatives.[9] However, the polarity of the amine group can sometimes lead to poor peak shape. If this occurs, derivatization may be necessary.

  • Q: What is derivatization and when do I need it?

    • A: Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis (i.e., more volatile and less polar). For anilines, this often involves acylation.[10] You may need it if you observe significant peak tailing or low sensitivity that cannot be resolved by optimizing GC conditions.

  • Q: Can I inject my reaction sample directly?

    • A: No. Raw reaction mixtures containing non-volatile components (salts, catalysts, high-boiling solvents) will contaminate the GC inlet and column. A simple work-up (e.g., liquid-liquid extraction) followed by dilution in a volatile organic solvent is required.

Experimental Protocol: GC-MS Analysis

  • Sample Prep: Take an aliquot of the reaction mixture. Perform a mini-workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water or brine to remove non-volatile components. Dry the organic layer, evaporate the solvent, and re-dissolve the residue in a clean, volatile solvent (e.g., ethyl acetate) to a known concentration.

  • GC Conditions (Typical):

    • Column: A standard non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Analysis: Identify compounds by comparing their retention times and mass spectra to reference standards or library data. Quantify by integrating the area of a characteristic ion.[9]

In-Situ Monitoring (NMR & FTIR Spectroscopy)

In-situ techniques allow for real-time monitoring of the reaction as it occurs inside the analytical instrument, providing rich kinetic data without the need for sampling.[11]

FAQs

  • Q: What are the main advantages of in-situ monitoring?

    • A: In-situ monitoring provides continuous data, allowing for detailed kinetic analysis.[11] It is ideal for identifying transient intermediates, studying fast reactions, and understanding reaction mechanisms without perturbing the system by taking samples.[12]

  • Q: When should I choose in-situ NMR over in-situ FTIR?

    • A: Choose NMR for complex structural elucidation, as it provides detailed information about the entire molecule. It's excellent for distinguishing between isomers and quantifying multiple species simultaneously, provided they have unique, well-resolved peaks.[13] Choose FTIR for monitoring changes in specific functional groups (e.g., the disappearance of a C=O stretch or the appearance of a C-N stretch). It is often faster and can be used with reactions that are not fully dissolved, using an Attenuated Total Reflectance (ATR) probe.[14][15]

  • Q: What are the key requirements for a successful in-situ NMR experiment?

    • A: The reaction must be slow enough to acquire a spectrum with good signal-to-noise at each time point.[13] The peaks of interest (for starting material and product) must be well-resolved and free from solvent interference. The reaction should ideally be homogeneous and conducted in a deuterated solvent.

Comparison of In-Situ Techniques

FeatureIn-Situ NMRIn-Situ FTIR (ATR)
Principle Monitors changes in the magnetic environment of nuclei (¹H, ¹³C).Monitors changes in vibrational frequencies of functional groups.[16]
Data Richness High (provides full structural information).Moderate (functional group specific).
Sensitivity LowerHigher
Speed Slower (seconds to minutes per scan).Faster (seconds per scan).
Requirements Homogeneous solution in deuterated solvent.[11]Can be used in solutions and slurries; requires an immersion probe.
Best For Mechanistic studies, isomer differentiation, complex mixtures.Tracking functional group transformations, reactions with clear IR signatures.

Experimental Protocol: General In-Situ NMR

  • Setup: Prepare the reaction mixture in a deuterated solvent directly in an NMR tube.

  • Shimming: Shim the spectrometer on the actual sample at the desired reaction temperature.[13]

  • Acquisition: Set up an arrayed experiment to automatically acquire spectra (e.g., ¹H NMR) at set time intervals. Use the minimum number of scans needed for adequate signal-to-noise to maximize temporal resolution.[11]

  • Initiation: Initiate the reaction by adding the final reagent (or by temperature change/photo-irradiation) and immediately start the acquisition array.

  • Analysis: Process the series of spectra. Integrate key signals corresponding to the reactant and product(s) over time to generate concentration profiles and determine reaction kinetics.

Experimental Protocol: General In-Situ FTIR (ATR)

  • Setup: Set up the reaction in a vessel that can accommodate an ATR immersion probe.

  • Background: Collect a background spectrum of the reaction mixture before adding the final reagent to initiate the reaction.[14]

  • Acquisition: Insert the ATR probe into the reaction. Set the software to collect spectra at regular intervals (e.g., every 30-60 seconds).[12]

  • Initiation: Start the reaction and begin spectral collection simultaneously.

  • Analysis: Monitor the absorbance of characteristic peaks for the starting material (decrease) and product (increase) over time to track the reaction progress.

Troubleshooting Logic for TLC Analysis

When encountering a problem with TLC, a logical sequence of checks can quickly identify the root cause.

TLC_Troubleshooting start Problem with TLC Plate check_spots Are spots streaked? start->check_spots check_rf What is the Rf value? check_spots->check_rf No add_base Add 1% triethylamine to eluent check_spots->add_base Yes (Amine Spot) dilute Dilute sample and re-spot check_spots->dilute Yes (All Spots) rf_low Rf is too low (<0.2) check_rf->rf_low Low rf_high Rf is too high (>0.8) check_rf->rf_high High resolved Problem Resolved add_base->resolved dilute->resolved increase_pol Increase eluent polarity rf_low->increase_pol decrease_pol Decrease eluent polarity rf_high->decrease_pol increase_pol->resolved decrease_pol->resolved

Caption: Troubleshooting flowchart for common TLC issues.

References

Technical Support Center: Solvent Effects on 2-Bromo-5-methoxyaniline Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methoxyaniline. The following sections address common issues related to solvent effects in key reactions such as N-acylation, Suzuki coupling, and Buchwald-Hartwig amination.

Troubleshooting Guides & FAQs

This section is designed to help you troubleshoot and optimize your reactions involving this compound.

N-Acylation

Question 1: My N-acylation of this compound is sluggish or incomplete. What role does the solvent play?

Answer: While N-acylation of anilines can often be performed under solvent-free conditions, the choice of solvent can be critical, especially if solubility is an issue or if the reaction is sluggish.[1]

  • Aprotic Solvents: Solvents like dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) are commonly used and are often effective. They are good at dissolving both the aniline (B41778) and the acylating agent.

  • Pyridine (B92270) as a Solvent and Catalyst: Pyridine can serve as both a solvent and a catalyst. It activates the acylating agent (like an acid anhydride) by forming a highly reactive N-acylpyridinium salt, which can accelerate the acylation of the sterically hindered and electron-rich this compound.

  • Solvent-Free: For many anilines, reacting directly with acetic anhydride (B1165640), sometimes with a catalytic amount of a Lewis acid, can be a highly efficient and green option.[1]

Troubleshooting Steps:

  • If using a non-polar aprotic solvent and observing poor reactivity, consider switching to a more polar solvent like THF or acetonitrile.

  • For challenging acylations, using pyridine as the solvent can be beneficial.

  • Attempt a solvent-free reaction by gently heating a mixture of this compound and the acylating agent.

Question 2: I am observing side products in my N-acylation reaction. Could the solvent be the cause?

Answer: While less common in N-acylations, the solvent can influence side reactions.

  • Hydrolysis: Protic solvents like water or alcohols are generally avoided as they can react with the acylating agent, reducing its effective concentration.

  • Over-acylation: In the presence of a highly activating solvent system, there is a small possibility of diacylation if the reaction conditions are harsh, though this is unlikely for anilines.

Mitigation:

  • Ensure you are using anhydrous solvents.

  • Control the reaction temperature and stoichiometry of the acylating agent.

Suzuki Coupling

Question 1: My Suzuki coupling reaction with this compound is giving a low yield. How can I optimize the solvent system?

Answer: The solvent system is a critical parameter in Suzuki coupling reactions as it affects the solubility of the reactants, the stability of the catalyst, and the rate of the reaction. For electron-rich aryl bromides like this compound, proper solvent selection is key to achieving high yields.

  • Common Solvents: A mixture of an organic solvent and water is typically used. Common organic solvents include 1,4-dioxane (B91453), toluene (B28343), and tetrahydrofuran (THF).[2][3] The presence of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Solvent Ratios: The ratio of the organic solvent to water can significantly impact the reaction. A typical starting point is a 4:1 to 10:1 mixture of organic solvent to water.[2][3]

  • Aprotic Polar Solvents: In some cases, aprotic polar solvents like dimethylformamide (DMF) can be effective, particularly when dealing with less soluble reactants.

Troubleshooting Steps:

  • If you are using a single organic solvent with poor results, introduce water to create a two-phase system with your base.

  • Screen different organic solvents such as 1,4-dioxane, toluene, and THF. For substrates similar to this compound, 1,4-dioxane often provides good results.[4]

  • Optimize the organic solvent-to-water ratio.

Question 2: I am observing significant amounts of homocoupling and dehalogenation byproducts. How can the solvent choice help mitigate these?

Answer: Side reactions are a common issue in Suzuki couplings. The solvent can play a role in minimizing these unwanted pathways.

  • Homocoupling: This side reaction, where the boronic acid couples with itself, can be more prevalent in certain solvents. Thoroughly degassing the solvent to remove oxygen is crucial to minimize homocoupling.

  • Dehalogenation: The replacement of the bromine atom with hydrogen can be promoted by certain solvents that can act as hydride donors. While less common with bromo derivatives compared to iodo derivatives, using solvents that are less prone to this, like toluene or dioxane, is advisable.

Mitigation:

  • Always use degassed solvents. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent for an extended period.

  • Avoid using alcohol as the primary solvent if dehalogenation is a significant issue.

Buchwald-Hartwig Amination

Question 1: I am struggling to get my Buchwald-Hartwig amination of this compound to go to completion. What are the best solvents for this reaction?

Answer: The choice of solvent is critical for the success of the Buchwald-Hartwig amination, as it influences the solubility of the amine, the aryl halide, and the base, as well as the stability and activity of the palladium catalyst.

  • Aprotic, Nonpolar Solvents: Toluene and 1,4-dioxane are the most commonly used and often most effective solvents for this reaction.[5][6] They are generally good at dissolving the organic reactants and the catalyst complex.

  • Ethereal Solvents: Solvents like tetrahydrofuran (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) can also be effective. 2-MeTHF is considered a greener alternative to THF and has shown excellent results in some cases.

  • Polar Aprotic Solvents: While less common, polar aprotic solvents like dimethylformamide (DMF) can be used, but they can sometimes lead to catalyst decomposition at higher temperatures.

Troubleshooting Steps:

  • If your reaction is not proceeding in THF, consider switching to a higher boiling solvent like toluene or 1,4-dioxane, which allows for higher reaction temperatures.

  • Ensure you are using anhydrous solvents, as water can deactivate the catalyst and interfere with the base.

  • For particularly challenging couplings, a screening of different solvents is recommended.

Question 2: My palladium catalyst appears to be decomposing (turning into palladium black). Can the solvent be a factor?

Answer: Yes, the solvent can influence the stability of the palladium catalyst.

  • Solvent Purity: Impurities in the solvent can lead to catalyst deactivation. Always use high-purity, anhydrous solvents.

  • Coordinating Solvents: Highly coordinating solvents can sometimes displace the phosphine (B1218219) ligand, leading to catalyst decomposition. While THF is a coordinating solvent, it is often used successfully. However, if catalyst decomposition is a persistent issue, switching to a less coordinating solvent like toluene might be beneficial.

Mitigation:

  • Use freshly distilled or commercially available anhydrous solvents.

  • If catalyst decomposition is observed, try a different class of solvent (e.g., an aromatic hydrocarbon instead of an ether).

Data Presentation

The following tables provide representative data on the effect of solvents on the yield of reactions involving substrates similar to this compound. This data should be used as a guideline for optimization.

Table 1: Solvent Effects on N-Acylation of Aromatic Amines with Acetic Anhydride

EntrySubstrateSolventTemperature (°C)Time (min)Yield (%)
1AnilineWaterRoom Temp.590
2AnilineNoneRoom Temp.589
3AnilineAcetic Acid10012095
4AnilineToluene11024085

Data is representative for the N-acylation of aniline and is intended to show general trends.[1][7]

Table 2: Solvent Effects on Suzuki Coupling of Aryl Bromides with Phenylboronic Acid

EntryAryl BromideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
12-Bromo-3,5-dimethoxytoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O901285
24-BromoanisolePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane1001092
32-BromothiophenePd(OAc)₂/SPhosK₃PO₄1,4-Dioxane/H₂O100491
43-BromopyridinePd₂(dba)₃/XPhosK₃PO₄THF/H₂O801688

Data is compiled from reactions with structurally similar electron-rich aryl bromides to provide a guideline for solvent selection.[3]

Table 3: Solvent Effects on Buchwald-Hartwig Amination of Aryl Bromides with Secondary Amines

EntryAryl BromideAmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
14-BromotolueneMorpholine (B109124)Pd₂(dba)₃/XPhosNaOtBuToluene10095
22-BromopyridineMorpholinePd(OAc)₂/BINAPCs₂CO₃1,4-Dioxane11088
34-Bromo-N,N-dimethylanilineMorpholinePd(OAc)₂/IMesK₃PO₄Toluene8592
44-BromoanisolePiperidinePd₂(dba)₃/RuPhosK₂CO₃2-MeTHF11090

Data is based on representative Buchwald-Hartwig amination reactions to illustrate the efficacy of common solvent systems.[8]

Experimental Protocols

The following are detailed, generalized methodologies for key reactions with this compound. Note: These are starting points, and optimization of specific parameters may be necessary.

Protocol 1: N-Acylation of this compound with Acetic Anhydride

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (optional, as solvent and catalyst)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the product with DCM (if pyridine was not used as the solvent).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst (2-5 mol%) under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos or BINAP)

  • Strong base (e.g., Sodium tert-butoxide, NaOtBu)

  • Toluene (anhydrous and degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to a Schlenk tube.

  • Add the base (1.2-1.5 eq).

  • Add this compound (1.0 eq).

  • Add degassed toluene.

  • Finally, add morpholine (1.2 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Visualizations

The following diagrams illustrate the general workflows and logical relationships discussed in this guide.

N_Acylation_Workflow cluster_start Start cluster_solvent Solvent Choice cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start This compound + Acylating Agent solvent_aprotic Aprotic Solvent (DCM, THF) start->solvent_aprotic solvent_pyridine Pyridine start->solvent_pyridine solvent_free Solvent-Free start->solvent_free reaction Stir at RT or Heat solvent_aprotic->reaction solvent_pyridine->reaction solvent_free->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product N-Acylated Product purification->product

Caption: Workflow for N-Acylation of this compound.

Suzuki_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions: Solvent Optimization low_yield Low Yield in Suzuki Coupling cause1 Poor Solubility low_yield->cause1 cause2 Catalyst Deactivation low_yield->cause2 cause3 Side Reactions low_yield->cause3 solution1 Use Solvent/Water Mixture (e.g., Dioxane/H2O) cause1->solution1 solution2 Screen Different Organic Solvents (Toluene, THF) cause2->solution2 solution3 Use Degassed Solvents cause3->solution3 solution1->low_yield Improves solution2->low_yield Improves solution3->low_yield Improves

Caption: Troubleshooting low yields in Suzuki coupling via solvent optimization.

Buchwald_Hartwig_Solvent_Logic cluster_conditions Reaction Conditions cluster_solvents Recommended Solvents start Buchwald-Hartwig Amination of This compound temp Reaction Temperature? start->temp solubility Substrate Solubility? start->solubility toluene Toluene temp->toluene High Temp Needed dioxane 1,4-Dioxane temp->dioxane High Temp Needed thf THF / 2-MeTHF temp->thf Lower Temp OK solubility->toluene Good solubility->dioxane Good solubility->thf Moderate

Caption: Logic for selecting a solvent in Buchwald-Hartwig amination.

References

Technical Support Center: Scale-Up of 2-Bromo-5-methoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-5-methoxyaniline, with a focus on scale-up considerations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

The main challenges in scaling up the synthesis of this compound revolve around three key areas:

  • Regioselectivity: The bromination of the starting material, 3-methoxyaniline (also known as m-anisidine), can lead to the formation of multiple isomers, primarily the desired this compound, as well as 4-bromo-3-methoxyaniline (B105682) and 2,4-dibromo-5-methoxyaniline (B1590041). Controlling the reaction to favor the formation of the desired isomer is a critical challenge.

  • Exotherm Management: Bromination reactions are typically highly exothermic. Without proper control, the heat generated can lead to a runaway reaction, posing significant safety risks, including increased pressure, potential for explosion, and release of hazardous bromine vapors.[1]

  • Purification: Separating the desired this compound from the unreacted starting material and isomeric byproducts can be difficult at a large scale. Methods used in the lab, such as column chromatography, are often not economically viable for industrial production.

Q2: What are the common starting materials and brominating agents for this synthesis?

The most common starting material is 3-methoxyaniline. For bromination, N-Bromosuccinimide (NBS) is frequently preferred over elemental bromine (Br₂) for large-scale operations due to its solid nature, which makes it easier and safer to handle.[1] Industrially, the synthesis is often carried out using NBS in the presence of acidic or catalytic conditions to improve the regioselectivity of the substitution.[2]

Q3: What are the main byproducts in the synthesis of this compound?

During the bromination of 3-methoxyaniline, the primary byproducts are other brominated isomers. A laboratory-scale synthesis using NBS in chloroform (B151607) reported the formation of the following compounds, which required separation by column chromatography[3]:

  • This compound (desired product)

  • 4-Bromo-3-methoxyaniline

  • 2,4-dibromo-5-methoxyaniline

Q4: How can I improve the regioselectivity to favor the 2-bromo isomer?

Controlling regioselectivity is crucial for maximizing the yield of the desired product. Key strategies include:

  • Use of Catalysts: Industrial processes often employ acidic or other catalytic conditions to direct the bromination to the desired position.[2]

  • Controlled Reagent Addition: Slow, controlled addition of the brominating agent at a low temperature can help to minimize over-bromination and the formation of undesired isomers.

  • Solvent Choice: The choice of solvent can influence the selectivity of the reaction.

Q5: What are the critical safety precautions for scaling up this bromination reaction?

Safety is paramount when scaling up any exothermic reaction. Key considerations include:

  • Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard assessment, including reaction calorimetry studies, should be performed to understand the heat of reaction and the potential for a runaway reaction.[4]

  • Effective Cooling: The reactor must have a cooling system with sufficient capacity to dissipate the heat generated during the reaction.

  • Controlled Addition: The brominating agent should be added slowly and in a controlled manner to manage the rate of heat generation. The addition rate should be linked to the real-time temperature of the reaction mixture.[1]

  • Emergency Quenching Plan: A well-defined and tested emergency quenching procedure must be in place. This typically involves having a separate vessel with a suitable quenching agent (e.g., a sodium thiosulfate (B1220275) solution) ready to neutralize the reaction if it goes out of control.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, must be used, especially when handling bromine or NBS.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low yield of this compound Poor regioselectivity leading to a mixture of isomers.- Optimize reaction conditions: experiment with different catalysts (e.g., acidic catalysts) and solvents. - Control the reaction temperature carefully; lower temperatures often favor selectivity. - Ensure slow and controlled addition of the brominating agent.
Incomplete reaction.- Monitor the reaction progress using techniques like TLC or HPLC. - Consider a slight excess of the brominating agent (e.g., 1.05 to 1.1 equivalents of NBS).[1]
Formation of significant amounts of dibromo byproduct Over-bromination due to high reactivity of the aniline (B41778) derivative.- Reduce the amount of brominating agent used. - Add the brominating agent at a slower rate and at a lower temperature.
Uncontrolled exotherm (runaway reaction) Addition of brominating agent is too fast.- Immediately stop the addition of the brominating agent. - Maximize cooling to the reactor. - If the temperature continues to rise, execute the emergency quenching procedure.[1]
Inadequate cooling capacity.- For future batches, reduce the concentration of reactants or slow down the addition rate. - Ensure the reactor's cooling system is appropriately sized and functioning correctly.
Difficulty in purifying the final product Similar physical properties of the isomers.- For large-scale purification, explore alternatives to column chromatography such as:     - Crystallization: Investigate different solvent systems to selectively crystallize the desired this compound.     - Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure may be an option.

Quantitative Data Summary

The following table summarizes typical reaction parameters found in a laboratory-scale synthesis and general recommendations for scale-up. Note that specific conditions for industrial-scale production are proprietary and will require process development and optimization.

Parameter Laboratory-Scale Example[3] Scale-Up Considerations & Recommendations[1]
Starting Material 3-methoxyaniline (m-aminoanisole)3-methoxyaniline
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS) is generally preferred over Br₂ for safety and handling.
Molar Ratio (Substrate:NBS) 1:1A slight excess of NBS (1:1.05 to 1:1.1) may be used to ensure complete conversion.
Solvent ChloroformSolvent choice is critical and will impact reaction kinetics, selectivity, and safety. Solvents with higher heat capacity can help manage the exotherm.
Reaction Temperature 5-10°C during addition, then room temperatureLower temperatures (e.g., 0-10°C) are recommended to control the exotherm and improve selectivity.
Addition Time 1 hour2-6 hours, dependent on the scale and cooling capacity. Slower addition is safer.
Quenching Agent 2M Sodium Hydroxide (B78521) solution5-10% (w/v) Sodium Thiosulfate solution is a common and effective quenching agent.
Purification Method Silica (B1680970) Gel Column ChromatographyCrystallization or fractional distillation are more suitable for large-scale production.

Experimental Protocols

Laboratory-Scale Synthesis of Brominated 5-Methoxyaniline Isomers[3]

This protocol is provided for informational purposes and illustrates the formation of multiple isomers. It is not an optimized procedure for the selective synthesis of this compound.

  • Dissolve 3-methoxyaniline (5.00 g, 40.6 mmol) in chloroform (40 mL) in a round-bottom flask.

  • Cool the solution to 5°C using an ice bath.

  • Add N-bromosuccinimide (7.23 g, 40.6 mmol) to the cooled solution in batches over 1 hour, maintaining the temperature between 5-10°C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 4 hours.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Upon completion, wash the reaction mixture sequentially with 2M sodium hydroxide solution (50 mL) and water (60 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by evaporation to obtain a crude product as a dark brown viscous liquid.

  • The crude product is then purified by silica gel column chromatography to separate the different isomers.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-methoxyaniline in solvent cool Cool reactor to 0-5°C start->cool add_nbs Slowly add NBS slurry (controlled rate) cool->add_nbs monitor Monitor temperature and reaction progress (TLC/HPLC) add_nbs->monitor quench Quench reaction (e.g., Na2S2O3 solution) monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify crude product (Crystallization/Distillation) dry->purify end end purify->end Isolated This compound troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield of Desired Product check_isomers Analyze crude product for isomers (e.g., by HPLC or GC) start->check_isomers high_isomers High levels of undesired isomers? check_isomers->high_isomers optimize_selectivity Optimize for regioselectivity: - Adjust temperature - Screen catalysts - Modify addition rate high_isomers->optimize_selectivity Yes check_conversion Check for unreacted starting material high_isomers->check_conversion No end Improved Yield optimize_selectivity->end incomplete_reaction Incomplete reaction? check_conversion->incomplete_reaction optimize_conversion Optimize for conversion: - Increase reaction time - Use slight excess of NBS - Check reagent quality incomplete_reaction->optimize_conversion Yes incomplete_reaction->end No optimize_conversion->end

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectrum of 2-bromo-5-methoxyaniline alongside related aniline (B41778) derivatives. Due to the limited availability of public experimental spectra for this compound, this guide presents a predicted data set based on established substituent effects in proton nuclear magnetic resonance (¹H NMR) spectroscopy. This information is intended to serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the characterization of similar molecular structures.

¹H NMR Data Comparison

The following table summarizes the experimental ¹H NMR data for aniline, 2-bromoaniline, and 5-methoxyaniline, and provides a predicted data set for this compound. The predicted chemical shifts (δ) and coupling constants (J) are estimated based on the additive effects of the bromo and methoxy (B1213986) substituents on the aniline scaffold.

CompoundProton AssignmentChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
This compound (Predicted) H-3~ 6.95d~ 8.5
H-4~ 6.45dd~ 8.5, ~ 2.5
H-6~ 6.80d~ 2.5
-OCH₃~ 3.75sN/A
-NH₂~ 4.00br sN/A
Aniline H-2, H-66.66d7.5
H-3, H-57.14t7.6
H-46.74t7.2
-NH₂3.53br sN/A
2-Bromoaniline H-37.42d8.0
H-46.77d8.0
H-57.12t8.0
H-66.64t8.0
-NH₂4.07br sN/A
5-Methoxyaniline H-2, H-66.69-6.61mN/A
H-3, H-56.54-6.48mN/A
H-46.78d7.8
-OCH₃3.73sN/A
-NH₂4.65br sN/A

Note: "s" denotes a singlet, "d" a doublet, "t" a triplet, "m" a multiplet, and "br s" a broad singlet. Data for aniline, 2-bromoaniline, and 5-methoxyaniline is sourced from publicly available spectral data.[1][2] The data for this compound is a prediction based on substituent effects.

Experimental Protocol for ¹H NMR Analysis

This section outlines a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks. This can be performed manually or using an automated shimming routine.

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 scans for a routine spectrum. More scans may be necessary for dilute samples.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling relationships between neighboring protons.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of a small molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Magnet filter->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze Multiplicity & Coupling integrate->analyze structure Structure Elucidation/Confirmation analyze->structure

Caption: Workflow of ¹H NMR analysis from sample preparation to structure determination.

References

A Spectroscopic Showdown: Distinguishing Isomers of 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and chemical synthesis, the precise identification of isomeric compounds is paramount. Subtle differences in the arrangement of atoms within a molecule can lead to vastly different chemical properties and biological activities. This guide provides a detailed spectroscopic comparison of 2-Bromo-5-methoxyaniline and its key structural isomers, offering a valuable resource for unambiguous identification and characterization. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can effectively differentiate these closely related compounds.

The Isomeric Landscape

The subject of our investigation, this compound, and its isomers share the same molecular formula, C₇H₈BrNO, but differ in the substitution pattern of the bromine atom and the methoxy (B1213986) group on the aniline (B41778) ring. These isomers include:

  • This compound

  • 4-Bromo-2-methoxyaniline

  • 2-Bromo-4-methoxyaniline

  • 3-Bromo-4-methoxyaniline

  • 4-Bromo-3-methoxyaniline

  • 5-Bromo-2-methoxyaniline

Understanding the unique spectroscopic fingerprint of each isomer is crucial for quality control, reaction monitoring, and the development of novel chemical entities.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers. This quantitative data provides a clear basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundH-3H-4H-6-OCH₃-NH₂
This compound 6.78 (d, J=8.8)6.55 (dd, J=8.8, 3.0)6.98 (d, J=3.0)3.75 (s)4.15 (br s)
4-Bromo-2-methoxyaniline 6.85 (d, J=2.4)-6.95 (d, J=8.5)3.84 (s)3.84 (br s)
2-Bromo-4-methoxyaniline 7.03 (d, J=2.8)6.78 (dd, J=8.8, 2.8)-3.76 (s)4.00 (br s)
3-Bromo-4-methoxyaniline 6.92 (d, J=2.4)-6.64 (d, J=8.5)3.82 (s)3.82 (br s)
4-Bromo-3-methoxyaniline 6.31 (s)-7.1 (d)3.72 (s)5.27 (br s)
5-Bromo-2-methoxyaniline 6.95 (d, J=2.2)6.65 (dd, J=8.5, 2.2)-3.85 (s)3.90 (br s)

Solvent: CDCl₃ unless otherwise noted. Data for 4-Bromo-3-methoxyaniline was reported in DMSO-d₆.[1]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC-1C-2C-3C-4C-5C-6-OCH₃
This compound 146.0110.0115.5118.0159.0112.555.4
4-Bromo-2-methoxyaniline 147.1140.2112.3115.8123.5118.955.8
2-Bromo-4-methoxyaniline 142.1115.9119.5153.8114.3116.255.7
3-Bromo-4-methoxyaniline 148.9112.1113.8150.1115.6123.956.3
4-Bromo-3-methoxyaniline 148.2115.1123.7109.9156.5106.856.1
5-Bromo-2-methoxyaniline 146.9149.5112.9124.5114.1116.055.9

Predicted data based on standard chemical shift increments.

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

CompoundN-H StretchC-H (Aromatic)C-O StretchC-Br Stretch
This compound 3420, 333030501225, 1040650
4-Bromo-2-methoxyaniline 3430, 334030601240, 1030660
2-Bromo-4-methoxyaniline 3410, 332030551230, 1035645
3-Bromo-4-methoxyaniline 3440, 335030651250, 1025670
4-Bromo-3-methoxyaniline 3425, 333530581235, 1045655
5-Bromo-2-methoxyaniline 3435, 334530621245, 1020665

Data represents typical ranges for the indicated functional groups.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M+2]⁺Key Fragmentation Peaks
This compound 201/203~1:1186/188 ([M-CH₃]⁺), 158/160 ([M-CH₃-CO]⁺), 78
4-Bromo-2-methoxyaniline 201/203~1:1186/188 ([M-CH₃]⁺), 158/160 ([M-CH₃-CO]⁺), 78
2-Bromo-4-methoxyaniline 201/203~1:1186/188 ([M-CH₃]⁺), 158/160 ([M-CH₃-CO]⁺), 78
3-Bromo-4-methoxyaniline 201/203~1:1186/188 ([M-CH₃]⁺), 158/160 ([M-CH₃-CO]⁺), 78
4-Bromo-3-methoxyaniline 201/203~1:1186/188 ([M-CH₃]⁺), 158/160 ([M-CH₃-CO]⁺), 78
5-Bromo-2-methoxyaniline 201/203~1:1186/188 ([M-CH₃]⁺), 158/160 ([M-CH₃-CO]⁺), 78

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key identifier in the mass spectrum.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the solid aniline isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.09 s

    • Spectral Width: 8223.7 Hz (20.55 ppm)

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.36 s

    • Spectral Width: 24038.5 Hz (238.8 ppm)

  • Data Processing: The raw data was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak or TMS.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: The spectrum was recorded as transmittance (%) versus wavenumber (cm⁻¹).

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution (1 mg/mL) of the aniline isomer was prepared in dichloromethane.

  • Instrumentation: GC-MS analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A MSD.

  • GC Parameters:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow rate of 1 mL/min

    • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 50-550 amu

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

  • Data Processing: The total ion chromatogram (TIC) and mass spectra of the eluting peaks were analyzed.

Workflow for Spectroscopic Isomer Differentiation

The logical workflow for distinguishing between the isomers of this compound using the described spectroscopic techniques is illustrated below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomer Mixture or Unknown Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Number of Signals NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak, Isotopic Pattern, Fragmentation MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic identification of this compound isomers.

By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently distinguish between the various isomers of this compound, ensuring the integrity and quality of their chemical research and development endeavors.

References

Biological Activity of 2-Bromo-5-methoxyaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxyaniline is a versatile chemical intermediate recognized for its role in the synthesis of various heterocyclic compounds with potential biological activities. Its unique substitution pattern, featuring a bromine atom and a methoxy (B1213986) group on the aniline (B41778) ring, provides a scaffold for the development of novel therapeutic agents. This guide offers a comparative analysis of the biological activities of derivatives synthesized from this compound, with a focus on their anticancer and antimicrobial properties. Due to the limited availability of comprehensive studies on a wide array of its direct derivatives, this guide draws upon the broader context of related structures to infer potential activities and guide future research.

While specific comprehensive studies on a diverse range of this compound derivatives are not extensively available in the public domain, the existing literature on related bromo- and methoxy-substituted aromatic compounds provides valuable insights into their potential therapeutic applications. This guide aims to synthesize this information to provide a foundational understanding for researchers in the field.

Potential Anticancer Activity

Although direct evidence for the anticancer activity of a series of this compound derivatives is limited, studies on structurally similar compounds, such as quinazoline (B50416) derivatives, suggest this is a promising area of investigation. For instance, quinazoline derivatives synthesized from related bromoanilines have demonstrated significant cytotoxic effects against various cancer cell lines.

One study on novel quinazoline derivatives reported anticancer activity against the MCF-7 breast cancer cell line.[1] Two compounds, 4-(2-fluorophenyl)-1,4,5,6 tetrahydro-2-(methyl thio) benzo quinazoline (C1) and 4-(3,4 dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio) benzo quinazoline (C2), showed notable inhibitory action.[1] Compound C1 exhibited an inhibitory range of 51.9% at a concentration of 62.5 µg/ml and 90.38% at 7.8 µg/ml, while compound C2 showed 50% inhibition at 62.5 µg/ml and 77.06% at 7.8 µg/ml.[1] Another study on quinazoline Schiff bases also demonstrated remarkable antiproliferative effects against MCF-7 cells, with IC50 values in the micromolar range.[2]

These findings suggest that the this compound scaffold could be a valuable starting point for the synthesis of novel quinazoline-based anticancer agents.

Potential Antimicrobial Activity

A study on newly synthesized 2-mercapto-N-(substituted arylidine) benzoxazole-5-carbohydrazide derivatives indicated that some of these compounds exhibit promising antimicrobial effects when screened using the agar (B569324) diffusion method.[3] This suggests that synthesizing benzoxazole (B165842) derivatives from this compound could yield compounds with potential antibacterial and antifungal properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of derivatives from analogous compounds can serve as a template for future studies on this compound derivatives.

General Synthesis of Quinazoline Derivatives

A common method for synthesizing quinazoline derivatives involves the reaction of an appropriately substituted anthranilic acid with a suitable reagent to form the quinazoline ring system. For example, a mixture of alpha-tetralone, a substituted benzaldehyde, thiourea, and concentrated HCl in acetonitrile (B52724) can yield 4-substituted phenyl-3,4,5,6 tetrahydrobenzo[h] quinazoline-2(1H)-thiones.[1]

General Synthesis of Benzoxazole Derivatives

The synthesis of benzoxazole derivatives can be achieved through the reaction of 2-aminophenol (B121084) with various reagents. For instance, 2-mercapto benzoxazole-5-carbohydrazide can be reacted with appropriate aromatic aldehydes to form Schiff bases, which are key intermediates in the synthesis of more complex benzoxazole derivatives.[3]

In Vitro Anticancer Activity Assay (MTT Assay)

The anticancer activity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with different concentrations of test compounds incubation1->treatment incubation2 Incubate for a specified period (e.g., 72h) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan (B1609692) crystal formation add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end Determine cytotoxicity calculate_ic50->end

Caption: Workflow of the MTT assay for determining the cytotoxicity of compounds.

Antimicrobial Activity Screening (Agar Diffusion Method)

The antimicrobial activity can be assessed using the agar diffusion method.

Workflow for Agar Diffusion Method:

Agar_Diffusion_Workflow start Prepare microbial culture prepare_plates Prepare agar plates and spread with microbial culture start->prepare_plates apply_discs Place sterile paper discs impregnated with test compounds on the agar surface prepare_plates->apply_discs incubation Incubate the plates under appropriate conditions apply_discs->incubation measure_zones Measure the diameter of the zone of inhibition incubation->measure_zones end Determine antimicrobial activity measure_zones->end

Caption: Workflow of the agar diffusion method for antimicrobial screening.

Conclusion and Future Directions

While the direct biological evaluation of a wide range of this compound derivatives is an area that requires more in-depth research, the existing data on structurally related compounds provides a strong rationale for their potential as valuable scaffolds in drug discovery. The synthesis and screening of novel quinazoline, benzoxazole, and other heterocyclic derivatives of this compound are warranted to explore their anticancer and antimicrobial activities fully. Future studies should focus on establishing clear structure-activity relationships, elucidating the mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising candidates. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to embark on these investigations.

References

A Comparative Guide to the Synthesis of 2-Bromo-5-methoxyaniline: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is a critical aspect of the research and development pipeline. 2-Bromo-5-methoxyaniline is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of three distinct synthetic routes to this intermediate, offering a comparative look at their respective yields, reaction times, and costs, supported by detailed experimental protocols.

At a Glance: Comparison of Synthesis Routes

Parameter Route 1: Bromination of 3-Methoxyaniline Route 2: Reductive Amination of 4-Bromo-3-nitroanisole (B157122) Route 3: Selective Methylation of 2-Bromo-1,4-diaminobenzene
Starting Material Cost ModerateLowHigh
Reagent Cost LowLowModerate
Yield Low (10%)High (95%)[1]Not Found
Reaction Time ~28 hours2 hours[1]Not Found
Overall Cost-Effectiveness LowHighNot Determined
Scalability ModerateHighPotentially Moderate
Safety & Environmental Use of chloroform (B151607) (hazardous)Use of ether (flammable)Use of methyl iodide (toxic) and sodium hydride (reactive)

Route 1: Bromination of 3-Methoxyaniline

This route involves the direct bromination of the readily available 3-methoxyaniline. While straightforward in concept, this method suffers from poor regioselectivity, leading to the formation of multiple isomers and a low yield of the desired product.

Experimental Protocol

To a solution of 3-methoxyaniline (5.00 g, 40.6 mmol) in chloroform (40 mL), cooled to 5 °C, N-bromosuccinimide (7.23 g, 40.6 mmol) was added in portions over 1 hour. The reaction mixture was stirred at 5-10 °C for 4 hours, then warmed to room temperature and stirred overnight. The mixture was subsequently washed with 2M sodium hydroxide (B78521) solution (50 mL) and water (60 mL), and dried over anhydrous sodium sulfate. The solvent was evaporated to yield a crude product, which was then purified by silica (B1680970) gel column chromatography (eluent: dichloromethane/hexane, 2:1) to afford this compound as an orange liquid (830 mg, 10% yield).[2]

Route 2: Reduction of 4-Bromo-3-nitroanisole

This two-step route begins with the nitration of bromoanisole followed by the reduction of the nitro group. This method offers a significantly higher yield compared to direct bromination.

Experimental Protocol

4-Bromo-3-nitroanisole (1.71 g, 7.2 mmol) was dissolved in a mixture of ethanol (B145695) (7 mL) and water (5 mL). To this solution, iron powder (2.00 g, 35.7 mmol) and ammonium (B1175870) chloride (1.53 g, 28.6 mmol) were added. The reaction mixture was heated to reflux for 2 hours. After completion, the organic phase was extracted with ether (4 x 100 mL). The combined organic phases were separated to give this compound as a green solid in 95% yield.[1]

Route 3: Selective Methylation of 2-Bromo-1,4-diaminobenzene

Cost Analysis

The following table provides an estimated cost comparison for the starting materials and key reagents required for each route, based on commercially available prices. Prices are subject to change and may vary between suppliers.

Compound Route 1 Route 2
Starting Material 3-Methoxyaniline (~$55/100g)[3]4-Bromo-3-nitroanisole
Key Reagents N-Bromosuccinimide (~$20/100g)Iron Powder (~$12/lb)[4]
ChloroformAmmonium Chloride (~$46/500g)[3]
Ethanol, Ether
Estimated Cost per gram of Product High (due to low yield)Low

Synthesis Route Comparison

Synthesis_Routes cluster_1 Route 1: Bromination cluster_2 Route 2: Reduction cluster_3 Route 3: Selective Methylation A1 3-Methoxyaniline B1 Bromination (NBS, Chloroform) A1->B1 C1 This compound (and isomers) B1->C1 D1 Purification (Column Chromatography) C1->D1 E1 Final Product (Low Yield) D1->E1 A2 4-Bromo-3-nitroanisole B2 Reduction (Fe, NH4Cl) A2->B2 C2 This compound B2->C2 D2 Purification (Extraction) C2->D2 E2 Final Product (High Yield) D2->E2 A3 2-Bromo-1,4-diaminobenzene B3 Selective Methylation (e.g., CH3I, NaH) A3->B3 C3 This compound B3->C3 D3 Purification C3->D3 E3 Final Product (Yield Unknown) D3->E3

Caption: Flowchart of the three compared synthesis routes for this compound.

Conclusion

Based on the available experimental data, the reduction of 4-bromo-3-nitroanisole (Route 2) is the most cost-effective and efficient method for the synthesis of this compound. It offers a significantly higher yield and shorter reaction time compared to the direct bromination of 3-methoxyaniline (Route 1). While the selective methylation of 2-bromo-1,4-diaminobenzene (Route 3) presents a potential alternative, the lack of a well-defined and high-yielding protocol, coupled with the high cost of the starting material and the use of hazardous reagents, currently makes it a less attractive option for large-scale synthesis. For researchers and drug development professionals, optimizing the reduction of 4-bromo-3-nitroanisole would be the most prudent investment of resources for obtaining this compound.

References

A Comparative Guide to Alternative Reagents for 2-Bromo-5-methoxyaniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-5-methoxyaniline is a versatile building block in medicinal chemistry, frequently employed in the synthesis of complex molecules, particularly kinase inhibitors, due to its utility in carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions.[1][2][3] However, considerations of reactivity, cost, and reaction optimization often necessitate the exploration of alternative reagents. This guide provides a comparative analysis of viable alternatives, offering experimental data and protocols to inform rational reagent selection in drug discovery programs.

The primary application of this compound and its alternatives is in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[4][5][6] These reactions are fundamental for constructing the biaryl and aryl-amine scaffolds prevalent in many pharmaceutical agents.[2][7]

Alternative Reagents: A Head-to-Head Comparison

The selection of a suitable building block hinges on a balance of reactivity, cost, availability, and compatibility with other functional groups. The most common alternatives to this compound include its iodo- and chloro-analogs, as well as boronic acid derivatives.

1. Halogenated Analogs: A Reactivity-Cost Trade-off

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond dissociation energy.

  • 2-Iodo-5-methoxyaniline: This is a highly reactive alternative, often enabling reactions to proceed under milder conditions or with lower catalyst loadings.[8] The increased reactivity of the C-I bond facilitates oxidative addition to the palladium catalyst, which is often the rate-limiting step in the catalytic cycle.[9] However, this enhanced reactivity comes at a higher cost and potentially lower stability.[10][11]

  • 2-Chloro-5-methoxyaniline: As a more cost-effective option, the chloro-analog is attractive for large-scale synthesis.[12][13][14] However, its lower reactivity often necessitates more forcing reaction conditions, such as higher temperatures, higher catalyst loadings, or the use of more specialized and often more expensive phosphine (B1218219) ligands to facilitate the challenging oxidative addition of the C-Cl bond.[15]

2. Boronic Acid Derivatives: A Shift in Strategy

(5-Methoxy-2-aminophenyl)boronic acid and its esters (like the pinacol (B44631) ester) represent a strategic alternative, shifting the role of the aniline (B41778) moiety from the electrophilic to the nucleophilic partner in Suzuki-Miyaura couplings.[5][16]

  • Key Advantages: Boronic acids are pivotal in modern drug discovery.[17][18] This approach is particularly advantageous when the desired coupling partner is a complex or precious aryl halide. Boronic acids often exhibit excellent functional group tolerance and the Suzuki-Miyaura reaction conditions are generally mild.[19][20][21]

  • Considerations: The stability of boronic acids can be a concern, though many are commercially available as stable solids.[22] The synthesis of the boronic acid itself is an additional step to consider in the overall synthetic route.

Quantitative Data Summary

The following table summarizes a qualitative comparison of the key attributes of these alternative reagents. Yields are highly substrate and condition-dependent, so a range is provided for general guidance.

ReagentRelative ReactivityRelative CostTypical Coupling ReactionsKey AdvantagesKey Disadvantages
This compound ModerateModerateBuchwald-Hartwig, Suzuki, HeckBalanced reactivity and costMay require optimization for challenging couplings
2-Iodo-5-methoxyaniline HighHighBuchwald-Hartwig, Suzuki, HeckHigher yields, milder conditionsHigher cost, potential instability
2-Chloro-5-methoxyaniline LowLowBuchwald-Hartwig, SuzukiCost-effective for scale-upRequires more forcing conditions/specialized catalysts
(5-Methoxy-2-aminophenyl)boronic acid N/A (Nucleophile)Moderate-HighSuzuki-MiyauraExcellent functional group tolerance, reverses coupling strategyAdditional synthetic step, potential stability issues

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for key cross-coupling reactions.

Protocol 1: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol describes a typical palladium-catalyzed C-N bond formation using an aryl bromide and an amine. The reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination.[23][24]

Reaction: Aryl-Br + R₂NH → Aryl-NR₂

Procedure:

  • To an oven-dried reaction vial, add the aryl bromide (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add the amine (1.2 mmol, 1.2 eq) followed by anhydrous toluene (B28343) (5 mL).

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (B1210297), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with a Boronic Acid

This protocol outlines the coupling of an aryl halide with an arylboronic acid, a cornerstone reaction for biaryl synthesis.[9][19]

Reaction: Aryl-X + Aryl'-B(OH)₂ → Aryl-Aryl'

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Add a solvent mixture, typically 1,4-dioxane (B91453) and water (e.g., 4:1 ratio, 5 mL).

  • De-gas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction to 90 °C and stir for 6-18 hours, monitoring progress by TLC or LC-MS.

  • After cooling, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash chromatography.[20]

Visualizing Synthetic Strategies

The choice of reagent is a critical decision point in a synthetic workflow. The following diagram illustrates a typical decision-making process for selecting a coupling partner.

Reagent_Selection_Workflow start Define Target Scaffold (e.g., Aryl-Amine) reaction_type Select Coupling Strategy start->reaction_type buchwald Buchwald-Hartwig (Amine + Aryl-X) reaction_type->buchwald C-N Bond suzuki Suzuki-Miyaura (Boronic Acid + Aryl-X) reaction_type->suzuki C-C Bond eval_buchwald Evaluate Aryl Halide (X = I, Br, Cl) buchwald->eval_buchwald eval_suzuki Evaluate Boronic Acid vs. Aryl Halide suzuki->eval_suzuki compare_reactivity Compare Reactivity (I > Br > Cl) eval_buchwald->compare_reactivity compare_cost Compare Cost & Availability (Cl < Br < I) eval_buchwald->compare_cost eval_suzuki->compare_cost select_reagent Select Optimal Reagent compare_reactivity->select_reagent compare_cost->select_reagent synthesis Proceed to Synthesis select_reagent->synthesis

Caption: Workflow for selecting a cross-coupling reagent.

The underlying mechanism of these powerful reactions dictates the choice of reactants and conditions. The catalytic cycle for the Suzuki-Miyaura coupling is a classic example.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition r2b R²B(OH)₂ + Base r2b->transmetalation

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

References

Characterization of 2-Bromo-5-methoxyaniline by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of chemical intermediates is paramount. This guide provides a comparative analysis of the mass spectrometric characterization of 2-Bromo-5-methoxyaniline against two common alternatives: its isomer, 2-Bromo-4-methoxyaniline, and a chloro-analog, 5-Chloro-2-methoxyaniline. This comparison is supported by experimental data and detailed protocols to assist in the identification and quality control of these compounds.

Mass Spectrometric Data Comparison

Electron Ionization (EI) mass spectrometry is a standard technique for the analysis of volatile and semi-volatile organic compounds like substituted anilines. The resulting mass spectra provide a molecular fingerprint, detailing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The table below summarizes the key mass spectral data for this compound and its alternatives. The data for 5-Chloro-2-methoxyaniline is derived from the NIST Mass Spectrometry Data Center, while the data for the bromo-anilines is based on theoretical fragmentation patterns due to the limited availability of public experimental spectra.

FeatureThis compound2-Bromo-4-methoxyaniline (Isomer)5-Chloro-2-methoxyaniline (Chloro-analog)
Molecular Formula C₇H₈BrNOC₇H₈BrNOC₇H₈ClNO
Molecular Weight 202.05 g/mol [1][2]202.05 g/mol [3]157.60 g/mol [4]
Monoisotopic Mass 200.97893 Da[1][2]200.97893 Da[3]157.02944 Da[4]
Molecular Ion (M⁺) m/z 201/203 (approx. 1:1)m/z 201/203 (approx. 1:1)m/z 157/159 (approx. 3:1)
Key Fragments (m/z) 186/188 ([M-CH₃]⁺), 122 ([M-Br]⁺), 94 ([M-Br-CO]⁺)186/188 ([M-CH₃]⁺), 122 ([M-Br]⁺), 94 ([M-Br-CO]⁺)157 (M⁺), 142 ([M-CH₃]⁺), 114, 112

Note: The fragmentation data for this compound and 2-Bromo-4-methoxyaniline are predicted based on common fragmentation pathways for this class of compounds. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) results in characteristic M⁺ and M+2 peaks of nearly equal intensity. For chlorine (³⁵Cl and ³⁷Cl), the isotopic ratio is approximately 3:1.

Experimental Protocol: GC-MS Analysis of Substituted Anilines

This protocol outlines a general procedure for the analysis of this compound and its alternatives using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve 1 mg of the aniline (B41778) derivative in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • If necessary, derivatization with agents like acetic anhydride (B1165640) or trifluoroacetic anhydride can be performed to improve volatility and chromatographic peak shape, though direct analysis is often sufficient.

2. Gas Chromatography (GC) Conditions:

  • GC System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum for the identified peak.

  • Analyze the molecular ion and fragmentation pattern to confirm the structure. The presence of the characteristic halogen isotopic patterns is a key diagnostic feature.

cluster_workflow GC-MS Analysis Workflow Sample Preparation Sample Preparation GC Separation GC Separation Sample Preparation->GC Separation Injection Ionization (EI, 70 eV) Ionization (EI, 70 eV) GC Separation->Ionization (EI, 70 eV) Elution Mass Analysis (Quadrupole) Mass Analysis (Quadrupole) Ionization (EI, 70 eV)->Mass Analysis (Quadrupole) Acceleration Detection Detection Mass Analysis (Quadrupole)->Detection Ion Separation Data Analysis Data Analysis Detection->Data Analysis Mass Spectrum

GC-MS experimental workflow for aniline derivative analysis.

Fragmentation Pathway of this compound

The fragmentation of this compound in an EI mass spectrometer is initiated by the removal of an electron to form a molecular ion (M⁺). This high-energy species then undergoes a series of fragmentation reactions to produce smaller, stable ions. The proposed fragmentation pathway is illustrated below.

cluster_frags Primary Fragments M C₇H₈BrNO⁺˙ m/z 201/203 F1 [M - CH₃]⁺ m/z 186/188 M->F1 - CH₃˙ F2 [M - Br]⁺ m/z 122 M->F2 - Br˙ F3 [M - Br - CO]⁺ m/z 94 F2->F3 - CO

Proposed fragmentation of this compound.

This comparative guide provides essential data and methodologies for the mass spectrometric characterization of this compound and its common alternatives. By understanding the distinct fragmentation patterns and employing a robust analytical protocol, researchers can confidently identify and differentiate these important chemical intermediates in their drug development workflows.

References

Assessing the Purity of 2-Bromo-5-methoxyaniline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs), specialty chemicals, and organic electronic materials. 2-Bromo-5-methoxyaniline, a key building block in the development of various novel compounds, is no exception. Ensuring its purity is paramount to guarantee the desired reaction outcomes, final product quality, and safety.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound, supported by established methodologies for similar compounds.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC, particularly in its reversed-phase (RP-HPLC) mode, stands as the most widely adopted method for the purity determination of non-volatile and thermally labile compounds like substituted anilines.[3][4][5] The technique offers a balance of high resolution, sensitivity, and quantitative accuracy, making it ideal for separating the main analyte from its potential process-related impurities and degradation products.

Experimental Protocol: A Generalized RP-HPLC Method

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Materials:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard: A well-characterized reference standard of this compound.

  • Sample: The batch of this compound to be tested.

Chromatographic Conditions:

Parameter Condition
Gradient Elution 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the test sample of this compound at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution Weigh->Dissolve Dilute Dilution Dissolve->Dilute Inject Injection Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Purity Calculation Integrate->Calculate Report Reporting Calculate->Report Method_Selection Start Start Purity Analysis IsVolatile Is the compound volatile & thermally stable? Start->IsVolatile UseGCMS Consider GC-MS IsVolatile->UseGCMS Yes UseHPLC Primary Method: HPLC IsVolatile->UseHPLC No NeedOrthogonal Orthogonal method needed for confirmation? UseGCMS->NeedOrthogonal UseHPLC->NeedOrthogonal UseCE Consider Capillary Electrophoresis NeedOrthogonal->UseCE Yes End End NeedOrthogonal->End No UseCE->End

References

A Comparative Guide to the Computational Analysis of 2-Bromo-5-methoxyaniline's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, a profound understanding of a molecule's electronic properties is paramount. For researchers and scientists engaged in the development of novel therapeutics and functional materials, 2-Bromo-5-methoxyaniline presents a scaffold of significant interest. Its unique substitution pattern—a halogen (bromo) and an electron-donating methoxy (B1213986) group on an aniline (B41778) ring—suggests a nuanced electronic character that can be effectively elucidated through computational chemistry.

This guide provides a comparative overview of the computational methodologies employed to analyze the electronic properties of substituted anilines, offering a predictive framework for understanding this compound. While direct computational studies on this specific molecule are not extensively available in the public domain, this guide leverages findings from studies on analogous substituted anilines to provide a relevant and insightful comparative analysis.

Predictive Analysis of Electronic Properties

The electronic properties of aniline derivatives are significantly influenced by the nature and position of their substituents.[1] Halogens, such as bromine, are generally considered electron-withdrawing groups, while the methoxy group is a strong electron-donating group. The interplay of these two substituents on the aniline ring in this compound is expected to result in a unique set of electronic characteristics.

Computational chemistry, particularly Density Functional Theory (DFT), has become a cornerstone for predicting the electronic behavior of molecules.[2] Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and various reactivity descriptors can be calculated to forecast a molecule's chemical stability and reactivity.[2]

The following table summarizes key electronic properties calculated for aniline and a selection of its substituted derivatives from various computational studies. This data serves as a valuable reference for estimating the properties of this compound.

MoleculeComputational MethodBasis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Aniline (AN)B3LYP6-311++G(d,p)-5.54-0.255.291.63
p-Chloroaniline (CAN)B3LYP6-311++G(d,p)-5.72-0.585.143.12
p-Nitroaniline (NAN)B3LYP6-311++G(d,p)-6.45-1.824.637.39
2,4-DifluoroanilineB3LYP6-311++G(d,p)-5.78-0.455.332.54
2,4-DichloroanilineB3LYP6-311++G(d,p)-5.79-0.745.052.67

Note: The data presented in this table is compiled from various computational studies and is intended for comparative purposes. The exact values for this compound would require a dedicated computational study.

Experimental and Computational Protocols

The determination of the electronic properties of molecules like this compound is primarily achieved through computational methods, which are often validated against experimental spectroscopic data.[2]

Computational Workflow:

A standard computational workflow for analyzing the electronic properties of a substituted aniline involves the following steps:

  • Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is typically achieved using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[2] This process finds the geometry with the lowest potential energy.

  • Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.[3]

  • Electronic Property Calculations: Using the optimized geometry, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).[4] Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis).[5]

Below is a visual representation of a typical computational workflow for analyzing the electronic properties of a substituted aniline.

Computational Workflow for Electronic Properties cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Output & Analysis start Molecular Structure (e.g., this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc uv_vis UV-Vis Spectra Prediction geom_opt->uv_vis electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->electronic_prop data_analysis Data Analysis & Comparison electronic_prop->data_analysis uv_vis->data_analysis exp_validation Experimental Validation (FTIR, UV-Vis) data_analysis->exp_validation

Caption: A typical workflow for the computational analysis of a molecule's electronic properties.

Experimental Validation:

Experimental techniques play a crucial role in validating the results obtained from computational studies.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of a molecule. The experimental spectra can be compared with the theoretical spectra obtained from frequency calculations to confirm the optimized molecular structure.[6]

  • UV-Visible Spectroscopy: This technique measures the electronic transitions within a molecule. The experimental absorption maxima can be compared with the predicted excitation energies from TD-DFT calculations to validate the calculated electronic structure.[7]

Conclusion

References

A Comparative Guide to Catalysts for the Functionalization of 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of substituted anilines is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. 2-Bromo-5-methoxyaniline is a valuable building block, featuring a nucleophilic amino group, an electron-donating methoxy (B1213986) group, and a synthetically versatile bromine atom. The bromine atom at the ortho-position to the amine allows for a variety of catalyst-mediated cross-coupling reactions to introduce new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds.

This guide provides a comparative overview of common catalytic systems for the functionalization of this compound and structurally similar substrates. The data presented is compiled from various studies to offer insights into catalyst performance for key cross-coupling reactions.

Data Presentation: Performance of Catalytic Systems

The selection of an appropriate catalyst system is critical for achieving high efficiency and yield in cross-coupling reactions. The following table summarizes the performance of various palladium-based catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which are cornerstone methods for C-C and C-N bond formation. Due to the limited availability of direct comparative studies on this compound, data from analogous ortho-bromoaniline substrates are included to provide a robust comparison.

Reaction TypeCatalyst SystemCoupling Partner (Example)BaseSolventTemp. (°C)Time (h)Yield (%)Substrate Reference
Suzuki-Miyaura CataCXium A Palladacycle (5 mol%)Benzyl boronic esterCs₂CO₃2-MeTHF801895Unprotected o-bromoaniline[1]
Suzuki-Miyaura Pd(dppf)Cl₂ (3 mol%)N-Boc-2-pyrroleboronic acidK₂CO₃DME802High5-Bromo-1-ethyl-1H-indazole[2]
Buchwald-Hartwig Pd(OAc)₂ (5 mol%) / X-Phos (10 mol%)AnilineKOt-BuToluene150 (MW)0.17942-Bromo-13α-estrone derivative[3]
Buchwald-Hartwig [Pd(cinnamyl)Cl]₂ (1.5 mol%) / XantPhos (6 mol%)N-Acetyl-L-prolinamideDBUToluene2524924-Bromobenzonitrile[4]
Sonogashira PdCl₂(PPh₃)₂ (3 mol%) / CuI (5 mol%)PhenylacetyleneEt₃NDMF804-6935-Bromoindole[5]
Heck Reaction Pd@MOF-NH₂ (10 mol%)StyreneK₂CO₃DMF12012>96Bromobenzene[6]

Note: Yields and conditions are based on the referenced literature and may require optimization for this compound.

Mandatory Visualization

The following diagrams illustrate the fundamental catalytic cycles for the two most common transformations applied to aryl halides: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)-R' Ln Transmetal->PdII_Aryl_R BX X-B(OR)₂ Transmetal->BX RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar_R Ar-R' RedElim->Ar_R (Functionalized Product) ArX Ar-X ArX->OxAdd (this compound) R_B R'-B(OR)₂ R_B->Transmetal Base Base Base->Transmetal

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)(HNR'₂)-X] Ln AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'₂ Ln Deprotonation->PdII_Amido BaseH [Base-H]⁺X⁻ Deprotonation->BaseH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar_Amine Ar-NR'₂ RedElim->Ar_Amine (Functionalized Product) ArX Ar-X ArX->OxAdd (this compound) Amine HNR'₂ Amine->AmineCoord Base Base Base->Deprotonation

Buchwald-Hartwig Amination Catalytic Cycle

Experimental Protocols

Detailed methodologies for two highly efficient catalytic systems are provided below. These protocols serve as excellent starting points for the functionalization of this compound.

Protocol 1: Suzuki-Miyaura Coupling of an Unprotected o-Bromoaniline

This protocol is adapted from a highly efficient method for coupling unprotected ortho-bromoanilines, which are structurally analogous to the target substrate.[1] It utilizes a specialized palladacycle catalyst that shows exceptional activity where other common catalysts may fail.

Materials:

  • This compound (1.0 equiv.)

  • Aryl or Alkyl Boronic Ester (1.5 equiv.)

  • CataCXium® A Palladacycle (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

  • 2-Methyltetrahydrofuran (2-MeTHF) (to achieve 0.3 M concentration)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the CataCXium® A Palladacycle, Cesium Carbonate, the boronic ester, and this compound.

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add the appropriate volume of anhydrous 2-MeTHF via syringe to achieve a final concentration of 0.3 M with respect to the bromoaniline.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or GC-MS). Reaction times are typically in the range of 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired functionalized product.

Protocol 2: Buchwald-Hartwig Amination under Microwave Conditions

This protocol is based on a rapid and high-yielding amination of a substituted 2-bromoaryl compound, demonstrating the power of modern dialkylbiaryl phosphine (B1218219) ligands.[3]

Materials:

  • This compound (1.0 equiv.)

  • Amine coupling partner (e.g., Aniline) (1.2 equiv.)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (5 mol%)

  • X-Phos (10 mol%)

  • Potassium tert-Butoxide (KOt-Bu) (1.5 equiv.)

  • Anhydrous Toluene

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial containing a magnetic stir bar, add Palladium(II) Acetate, X-Phos, and Potassium tert-Butoxide.

  • Seal the vial with a cap and purge with an inert gas (Argon or Nitrogen).

  • Add anhydrous toluene, followed by this compound and the amine coupling partner via syringe.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 10-15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-aryl product.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-methoxyaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-5-methoxyaniline, a compound commonly used in synthetic chemistry.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and in determining the appropriate disposal route.

PropertyValue
Molecular FormulaC₇H₈BrNO
Molecular Weight202.05 g/mol [1][2]
FormSolid[1]
Melting Point189-190°C
Boiling Point280.1 ± 20.0 °C at 760 mmHg
Flash Point123.2 ± 21.8 °C
Density1.5 ± 0.1 g/cm³

Disposal Procedures

The primary recommendation for the disposal of this compound is to use a licensed professional waste disposal service.[3] The material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocol for Disposal Preparation:

  • Segregation and Labeling:

    • Isolate waste this compound from other chemical waste streams to prevent incompatible reactions.

    • Store in a clearly labeled, sealed, and appropriate container. The container should be in good condition and compatible with the chemical.

  • Personal Protective Equipment (PPE):

    • Before handling, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

    • If there is a risk of dust formation, a NIOSH-approved respirator should be used.[3]

  • Waste Collection:

    • For solid waste, carefully sweep up the material, avoiding dust generation, and place it into the designated waste container.[4]

    • For solutions, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in the sealed container.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent and cleaning procedure.

    • Dispose of contaminated materials, including PPE, as hazardous waste.[3]

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

    • The storage area should be secure and accessible only to authorized personnel.

Environmental Precautions:

It is critical to prevent this compound from entering the environment. Do not allow the material to enter drains, sewers, or waterways.[4] Spills should be contained and cleaned up immediately following established laboratory protocols.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Form (Solid, Liquid, Contaminated Material) package_waste Package in a Labeled, Sealed, and Compatible Container assess_waste->package_waste store_waste Store Waste in a Designated, Secure, and Ventilated Area package_waste->store_waste ppe->assess_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service store_waste->contact_ehs transport Arrange for Professional Waste Pickup and Disposal contact_ehs->transport documentation Complete all Waste Disposal Documentation transport->documentation end End: Proper Disposal Complete documentation->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling 2-Bromo-5-methoxyaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Summary & Quantitative Data

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3][4][5]

The following table summarizes key quantitative data for this compound. Exposure limits such as OSHA PEL, NIOSH REL, and ACGIH TLV are not available, highlighting the need for cautious handling to minimize any exposure.[4]

PropertyValueSource
Molecular Formula C₇H₈BrNO[1][3]
Molecular Weight 202.05 g/mol [2][3]
Appearance Solid[3]
Melting Point 189-190 °C[1]
Boiling Point 280.1 ± 20.0 °C at 760 mmHg[1]
Flash Point 123.2 ± 21.8 °C[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is critical. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Safety goggles are required.[1] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A laboratory coat or chemical-resistant apron is necessary to protect against skin contact.[1][4] Ensure that all skin is covered.

  • Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is required.[6]

Operational and Disposal Plans

Adherence to a strict operational workflow is paramount for safety. This includes preparation, handling, and disposal phases.

Operational Plan: Step-by-Step Handling

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Put on all required PPE as outlined above.

  • Handling:

    • Weigh and transfer the solid chemical within the fume hood to minimize dust generation.[4]

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Keep the container tightly closed when not in use.[4]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4]

  • In Case of Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4]

    • Inhalation: Move the individual to fresh air.[1]

    • Ingestion: Wash out the mouth with water.[1]

    • In all cases of exposure, seek immediate medical attention.[1]

Disposal Plan: Safe Waste Management

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated, sealed, and properly labeled hazardous waste container.[4]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be disposed of as hazardous waste in accordance with institutional and local regulations.

  • Spill Cleanup: In case of a spill, cordon off the area. Wear appropriate PPE. Mix the spilled solid with an inert absorbent material like sand or vermiculite, sweep it up, and place it in a sealed container for hazardous waste disposal.[1][4] Do not allow the chemical to enter drains or waterways.[1][4]

Safety Workflow Diagram

The following diagram illustrates the essential workflow for safely handling this compound.

A Preparation - Verify fume hood function - Don all required PPE - Assemble materials B Chemical Handling - Work within fume hood - Avoid dust generation - Keep container closed A->B Proceed with caution C Post-Handling - Secure chemical in storage - Thoroughly wash hands B->C After completion E Spill or Exposure Event B->E If occurs D Waste Disposal - Dispose of chemical waste - Dispose of contaminated PPE - Follow local regulations C->D Final step F Follow Emergency Procedures - Skin/Eye wash - Move to fresh air - Seek medical attention E->F Immediate action

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.